rac-Propoxyphene-D5

Catalog No.
S1785199
CAS No.
136765-49-6
M.F
C22H29NO2
M. Wt
344.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-Propoxyphene-D5

CAS Number

136765-49-6

Product Name

rac-Propoxyphene-D5

IUPAC Name

[4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate

Molecular Formula

C22H29NO2

Molecular Weight

344.51

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/i7D,10D,11D,14D,15D

InChI Key

XLMALTXPSGQGBX-WVDYZBLBSA-N

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Chemical Identity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical characteristics of rac-Propoxyphene-D5.

Property Description
CAS Number 136765-49-6 [1]
Molecular Formula C₂₂H₂₄D₅NO₂ [1]
Molecular Weight 344.502 g/mol [1]
Common Name (±)-Propoxyphene-D5 [1]
IUPAC Name (aS)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol-d5 propanoate hydrochloride [2]
Physical Form (Reference Standard) Solution in acetonitrile (100 µg/mL) [3]
Flash Point 2 °C (35.6 °F) - closed cup [1] [3]
Storage Temperature (Reference Standard) 2-8°C [3]

Primary Applications and Protocols

This compound's main application is in mass spectrometry-based drug testing.

  • Primary Use: Serves as a certified internal standard for quantifying propoxyphene in biological matrices [3].
  • Analytical Techniques: Compatible with Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) [3].
  • Application Contexts: Used in forensic analysis, clinical toxicology, urine drug testing, and pain prescription monitoring [3].

The experimental workflow for its use is standardized, as shown below.

SamplePrep Sample Preparation Add this compound internal standard to sample Extraction Liquid-Liquid or Solid-Phase Extraction SamplePrep->Extraction Analysis Instrumental Analysis (GC/MS or LC/MS) Extraction->Analysis DataQuant Data Quantification Compare analyte/internal standard peak area ratios Analysis->DataQuant

Experimental workflow for using this compound as an internal standard in bioanalysis.

Synthesis and Production

While a specific synthesis for the deuterated version (this compound) is not detailed, its production involves introducing five deuterium atoms into the propoxyphene molecule. The synthesis of the non-deuterated active pharmaceutical ingredient (d-propoxyphene) provides context.

  • Active Isomer: Only the dextro isomer (d-propoxyphene) possesses analgesic properties [4] [5].
  • Key Synthesis Step (Non-deuterated): A high-yield method involves acylating the carbinol intermediate (d-oxyphene) with propionic anhydride, requiring no additional solvent and achieving over 95% yield [4].
  • Deuteration: The "-D5" notation indicates that five hydrogen atoms in the propoxyphene structure have been replaced with deuterium, likely on the phenyl rings [1] [3].

Safety and Regulatory Information

Handling this compound, particularly the reference standard solution, requires careful attention.

Aspect Details
GHS Hazard Statements H225 (Highly flammable liquid), H302+H332 (Harmful if swallowed or inhaled), H319 (Causes serious eye irritation) [1] [3].
Precautionary Statements P210 (Keep away from heat/sparks/open flames), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) [1].
Signal Word Danger [1] [3].
Storage Store the standard solution at 2-8°C [3].
Regulatory Status of Propoxyphene The parent drug, propoxyphene (Darvon, Darvocet), is a controlled substance. Its deuterated analog is strictly for analytical use [3] [5].

Pharmacological Context of Propoxyphene

Understanding the parent drug provides context for the deuterated analog's use.

  • Pharmacology: d-propoxyphene is an opioid analgesic. Studies in the 1960s found it effective for mild to moderate pain, with 50-65 mg being approximately equivalent to 32.5 mg of codeine [5].
  • Stereoisomerism: Propoxyphene has two chiral centers, forming four stereoisomers. The dextro isomer (d-propoxyphene) is the analgesic, while the levo isomer (levopropoxyphene) is an antitussive (cough suppressant) with minimal analgesic effect [6] [5]. The "rac-" prefix indicates the referenced standard is a racemic mixture of these isomers.

References

Certified Reference Material & Key Physicochemical Data

Author: Smolecule Technical Support Team. Date: February 2026

For precise quantification in techniques like GC-MS or LC-MS, a well-characterized standard is essential. The following table summarizes a commercially available certified reference material and key properties of the active pharmaceutical ingredient [1] [2].

Property Description / Value
Certified Reference (+)-Propoxyphene solution, 1.0 mg/mL in acetonitrile [1]
Suitability Certified for use in GC/MS or LC/MS methods for pain prescription monitoring, clinical toxicology, and forensic analysis [1]
Chemical Formula C₂₂H₂₉NO₂ [1]
Active Isomer Alpha-dextro stereoisomer (the only stereoisomer with analgesic properties) [2] [3]
Systematic Name α-d-1,2-Diphenyl-2-propionoxy-3-methyl-4-dimethylaminobutane [2]

Detailed Analytical & Synthetic Methodologies

Here are two detailed experimental protocols for analyzing and synthesizing propoxyphene, which illustrate the laboratory context where a deuterated internal standard would be critical.

Analysis of Propoxyphene in Oral Fluid by GC-MS [4]

This method is validated for forensic and clinical toxicology applications.

  • Sample Collection: Oral fluid is collected using the Quantisal device.
  • Screening: Specimens are initially screened using an immunoassay.
  • Sample Preparation (Solid-Phase Extraction):
    • Column: Cation exchange/hydrophobic mixed-mode solid-phase extraction columns.
    • Process: Positive screened samples are extracted and concentrated using these columns.
    • Derivatization: An optimized derivative formation step is performed to enhance detection.
  • Instrumental Analysis:
    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
    • Ionization Mode: Electron Impact (EI).
  • Validation Parameters: The method was validated for selectivity, linearity, accuracy, intra- and interday precision, extraction efficiency, and limit of quantitation, all within acceptable limits.
Synthetic Route to D-Propoxyphene and Salts [2]

This patent describes an efficient solvent-free synthesis, which is relevant for producing non-deuterated material and understanding its chemistry.

  • Reaction: Acylation of the free base carbinol (d-oxyphene) using propionic anhydride.
  • Key Feature: No additional solvent is needed; propionic anhydride acts as both reagent and solvent.
  • Optimal Conditions:
    • Molar Ratio: 2.2 to 2.3 moles propionic anhydride per mole of d-oxyphene.
    • Temperature: 70–80 °C.
    • Atmosphere: Nitrogen.
  • Isolation of Free Base:
    • The reaction mixture is quenched in water or an ethanol-water mixture, converting excess anhydride to propionic acid.
    • The pH is raised to 8.8–9.0 with ammonium hydroxide, precipitating the d-propoxyphene free base with yields >95%.
  • Salt Formation:
    • Hydrochloride Salt: The dried free base is dissolved in ethyl acetate and mixed with methanolic HCl, causing the salt to precipitate.
    • Napsylate Salt: The wet free base filter cake can be slurried in water, treated with one equivalent of HCl, and then reacted with sodium napsylate in ethanol to directly crystallize the napsylate monohydrate.

General Workflow for Quantitative Drug Analysis

The following diagram outlines a general analytical workflow where a deuterated internal standard would be crucial for ensuring accuracy and precision.

SamplePrep Sample Preparation 1. Add deuterated internal standard (IS) 2. Protein precipitation 3. Solid-Phase Extraction Analysis Instrumental Analysis (GC-MS or LC-MS) SamplePrep->Analysis DataQuant Data & Quantification 1. Compare analyte/IS response ratio 2. Calculate concentration using calibration curve Analysis->DataQuant

General workflow for quantitative bioanalysis using an internal standard.

The Critical Role of a Deuterated Internal Standard

Although the search results did not explicitly describe the deuterated compound, its function in a method like the one above is well-established in analytical chemistry. A deuterated propoxyphene internal standard (where hydrogen atoms are replaced with deuterium) is structurally identical to the analyte but has a slightly different mass.

  • Corrects for Variability: It is added to the sample at the very beginning. Any losses during sample preparation (extraction, evaporation) or variations in instrument response affect the analyte and the internal standard equally.
  • Enhances Accuracy and Precision: By measuring the ratio of the native propoxyphene signal to the deuterated propoxyphene signal, the method can accurately calculate the original concentration of the drug, compensating for procedural errors [4] [1].

References

dextropropoxyphene vs rac-Propoxyphene-D5 differences

Author: Smolecule Technical Support Team. Date: February 2026

Dextropropoxyphene Profile

The table below summarizes the core scientific and regulatory information for dextropropoxyphene.

Aspect Description
IUPAC Name (1S,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate [1]
Molecular Formula C22H29NO2 [1] [2]
Molecular Weight 339.47 g/mol (non-deuterated) [1] [2]
Opioid Receptor Activity Agonist at μ-(MOR) and δ-(DOR) opioid receptors; antagonist at κ-(KOR) receptors [2]
Additional Targets NMDA receptor antagonist; weak serotonin reuptake inhibitor; noncompetitive α3β4 neuronal nicotinic acetylcholine receptor antagonist [1] [3]
Primary Clinical Use Treatment of mild to moderate pain (historically) [1] [2]
Key Metabolite Nordextropropoxyphene (Norpropoxyphene) [1] [4] [5]
Metabolite Half-Life 30-36 hours [1]
Major Safety Concern Cardiotoxicity (QTc prolongation, widened QRS complex, arrhythmias) even at therapeutic doses, leading to market withdrawal in the US and Europe [1] [4] [6]

Pharmacological Action and Cardiac Toxicity Pathway

The diagram below illustrates the primary mechanism of analgesic action and the pathway leading to cardiotoxicity.

G cluster_primary Analgesic Pathway (CNS) cluster_cardiac Cardiotoxic Pathway (Heart) DP Dextropropoxyphene (D) MOR μ-Opioid Receptor Activation DP->MOR Agonist NaChan Cardiac Sodium Channels (Nav1.5) DP->NaChan Potent Blockade Liver Hepatic Metabolism (CYP3A4) DP->Liver ND Nordextropropoxyphene (Metabolite) ND->NaChan Potent Blockade Analgesia Inhibition of Pain Signal Transmission MOR->Analgesia Arrhythmia Cardiac Arrhythmia (Widened QRS) NaChan->Arrhythmia Liver->ND

Dextropropoxyphene's analgesic and cardiotoxic mechanisms involve distinct pathways and compounds.

rac-Propoxyphene-D5: Inferences for Research Use

Based on standard practices in analytical chemistry and pharmacology, This compound can be inferred as follows:

  • rac- (Racemic): This prefix indicates an equal mixture of two enantiomers—dextropropoxyphene (the active analgesic isomer) and levopropoxyphene (which lacks significant analgesic effect but may have antitussive properties) [1] [2] [3].
  • -D5 (Deuterated): This suffix signifies a stable, isotopically labeled internal standard used in quantitative mass spectrometry. Five hydrogen atoms in the molecule are replaced with deuterium, creating a predictable mass shift that allows precise measurement of the non-deuterated drug in biological samples [1].
  • Primary Application: It is used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for bioanalysis, toxicology, and pharmacokinetic studies to ensure accuracy and reproducibility when quantifying dextropropoxyphene and its metabolite levels.

Historical Context and Regulatory Status

Dextropropoxyphene's use as a therapeutic drug has been largely discontinued due to significant safety issues.

  • Withdrawn Markets: It has been withdrawn from the US and European markets due to concerns over fatal overdoses and heart arrhythmias, even at therapeutic doses [1] [2] [6].
  • Efficacy Concerns: Multiple studies found its analgesic efficacy to be no better than acetaminophen or aspirin alone, and inferior to other weak opioids like codeine [1] [4] [7].
  • Risk in the Elderly: The drug's complex pharmacokinetics are altered in the elderly, with significantly longer half-lives for both the parent drug and its cardiotoxic metabolite, nordextropropoxyphene, increasing the risk of accumulation and toxicity [4] [5].

References

deuterium labeled propoxyphene synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Study and Methodological Context

A 1975 study published in Clinical Pharmacology and Therapeutics used deuterium-labeled propoxyphene as an internal standard for a highly sensitive analytical technique. The workflow and role of the deuterated compound in this process are summarized below [1].

Start Start: Administer Oral Dose of Propoxyphene A Collect Plasma Samples Over Time (e.g., 240 hours) Start->A B Spike Sample with Deuterium-Labeled Propoxyphene (Internal Standard) A->B C Extract and Analyze via Chemical Ionization Mass Fragmentography B->C D Simultaneously Measure Propoxyphene and Metabolite Norpropoxyphene C->D

The core quantitative findings from this pharmacokinetic study are shown in the table below [1].

Parameter Propoxyphene Norpropoxyphene (Metabolite)
Overall Half-life 11.8 hours 36.6 hours

Synthesis and Analytical Approach

Based on the search results, here are the concrete technical details available:

  • Verified Use Case: Deuterium-labeled propoxyphene was definitively used as an internal standard in quantitative mass spectrometry, confirming its synthesis and application in pharmacological research [1].
  • Analytical Technique: The specific method used was chemical ionization mass fragmentography (also known as selected ion monitoring). This technique relies on the mass difference created by deuterium labeling to distinguish the internal standard from the native drug in a sample [1].
  • General Synthesis Context: While a direct synthesis protocol for labeled propoxyphene was not found, modern strategies for creating deuterium-labeled compounds often involve:
    • Hydrogen-Deuterium Exchange (H-D Exchange): Using deuterated reagents to introduce deuterium atoms into a molecule at specific positions [2].
    • Synthesis from Labeled Precursors: Building the target molecule using simpler chemical building blocks that are already deuterated [2].

References

rac-Propoxyphene-D5 certified reference material overview

Author: Smolecule Technical Support Team. Date: February 2026

Technical Overview of rac-Propoxyphene-D5

Property Description
Chemical Name rac Propoxyphene-D5 Hydrochloride Salt; Dextropropoxyphene-d5 Hydrochloride [1]
Molecular Formula C₂₂H₂₅D₅ClNO₂ [1]
CAS Number Information missing from search results
Physical Form Solution in acetonitrile [2]
Concentration 1.0 mg/mL [2]
Application Internal standard for GC/MS or LC/MS in forensic, toxicology, and pain prescription monitoring [2]
Storage Ampule of 1 mL [2]

Experimental Application Protocol

A typical experimental use of this material involves the following workflow for precise quantification:

G A Sample Preparation B Add this compound Internal Standard A->B C Extraction B->C D Analysis (GC/MS or LC/MS) C->D E Data Quantification D->E

Diagram 1: Workflow for using this compound as an internal standard in bioanalysis.

Handling and Safety Information

This certified reference material is derived from propoxyphene, an opioid analgesic. Key pharmacological and safety notes include:

  • Pharmacological Context: The active drug, Dextropropoxyphene, is an opioid analgesic intended for the treatment of mild pain. It has been marketed under trade names like Darvon and Darvocet-N (in combination with other analgesics) [2]. Early studies compared its analgesic effect and addiction liability to codeine [3].
  • Safety and Regulation: The solution is classified as a flammable liquid and carries dangers of acute toxicity. It is intended for research and analysis only and is often subject to narcotic control regulations [2].

Guidance for Further Research

Currently available search results lack detailed experimental protocols like specific instrument parameters or extraction volumes. To obtain these precise methodologies, I suggest:

  • Consulting Official Certificates: Check the Certificate of Analysis (CoA) for your specific product batch, which often contains detailed technical data [2].
  • Searching Scientific Literature: Look for validated methods in forensic and clinical toxicology journals using keywords like "propoxyphene GC/MS internal standard method."

References

physicochemical characteristics Propoxyphene-D5

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

Propoxyphene-D5 is a deuterated analog of the opioid analgesic propoxyphene, where five hydrogen atoms are replaced with deuterium isotopes [1]. This stable isotope-labeled compound is primarily used as an internal standard in analytical chemistry to ensure accurate quantification of propoxyphene in various samples [2].

The table below summarizes its core physicochemical characteristics:

Property Description
CAS Number 136765-49-6 [1] [3]
Molecular Formula C₂₂H₂₄D₅NO₂ [1] [3]
Molecular Weight 344.50 g/mol [1] [3]
Chemical Name rel-(-+)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-(phenyl-d5)-benzeneethanol propanoate ester [1]
Structure Deuterated version of propoxyphene; five deuterium atoms on the phenyl ring [2]

Analytical Applications and Methodology

In the laboratory, Propoxyphene-D5 is used as a certified reference material for precise and reliable analysis of propoxyphene in forensic toxicology, clinical toxicology, and pain prescription monitoring [2].

Typical Analytical Workflow

The general workflow for using Propoxyphene-D5 in analytical methods like GC-MS or LC-MS involves several key stages, as illustrated below:

G SamplePrep Sample Preparation (Add Propoxyphene-D5 internal standard) Extraction Sample Extraction SamplePrep->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS) Extraction->Analysis DataQuant Data & Quantification Analysis->DataQuant

Workflow for using Propoxyphene-D5 in bioanalysis

Methodological Details

The table below outlines key methodological considerations based on manufacturer specifications:

Aspect Specification / Guideline
Primary Use Internal standard for GC/MS or LC/MS in urine drug testing, forensic analysis, clinical toxicology [2].
Available Formats 100 µg/mL or 1.0 mg/mL in acetonitrile; 1 mg/mL as hydrochloride salt [1].
Technical Suitability Suitable for both gas chromatography (GC) and liquid chromatography (LC) [2].
Storage & Handling Store at 2-8°C; supplied as a Snap-N-Spike/Snap-N-Shoot solution in sealed ampules [1] [2].

Safety and Regulatory Information

Proper handling of Propoxyphene-D5 is essential as it is related to a controlled substance and the solvent presents specific hazards.

Category Information

| Hazard Statements | H225: Highly flammable liquid and vapor. H302+H332: Harmful if swallowed or if inhaled. H319: Causes serious eye irritation [1] [3]. | | Precautionary Measures | P210: Keep away from heat/sparks/open flames. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Store in a flammable storage cabinet [1] [3]. | | Flash Point | 2°C (35.6°F) - indicating high flammability [1] [2] [3]. | | Regulatory Status | Subject to narcotic control regulations (e.g., Schedule A in Switzerland, "estupefaciente" in Spain) [2]. |

Significance in Research

Using Propoxyphene-D5 as an internal standard improves the accuracy and reliability of analytical results. Its nearly identical chemical behavior to propoxyphene corrects for losses during sample preparation and variation in instrument response, which is crucial for precise quantification [2]. This is particularly important for differentiating between the dextro and levo enantiomers of propoxyphene, which have different pharmacological activities and legal statuses [4].

References

Propoxyphene-D5 stability and storage requirements

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications

Certified reference materials like propoxyphene-D5 have precise handling requirements to maintain stability and integrity. The key storage specifications are summarized below.

Specification Detail
Compound Name [1] (±)-Propoxyphene-D5
Concentration [1] 100 μg/mL
Solvent [1] Acetonitrile
Storage Temperature [1] 2-8°C
Form [1] Ready-to-use solution in a sealed 1 mL ampule
Flash Point [1] 2 °C (closed cup) - indicates flammable liquid

Stability and Handling Context

Stability involves more than just storage temperature. Here is a workflow for managing and using a stability-sensitive reference material like propoxyphene-D5, based on general best practices for such compounds.

Stability Workflow for Propoxyphene-D5 Sealed Ampule Sealed Ampule Storage (2-8°C) Storage (2-8°C) Sealed Ampule->Storage (2-8°C) Ampule Opening Ampule Opening Storage (2-8°C)->Ampule Opening Solution Aliquoting Solution Aliquoting Ampule Opening->Solution Aliquoting Immediate Use Immediate Use Ampule Opening->Immediate Use Solution Aliquoting->Immediate Use Discard Discard Immediate Use->Discard No Re-freezing

Stability workflow for Propoxyphene-D5 from storage to disposal.

Key considerations for handling include:

  • Stability-Specifying Properties: The solution is prepared in acetonitrile, a solvent that can absorb water from the atmosphere, potentially affecting stability. It is characterized as suitable for GC/MS and LC/MS analysis, confirming its stability under these specific conditions [1].
  • Toxicokinetics of Parent Compound: While specific data for the deuterated form is unavailable, information about propoxyphene provides context. Propoxyphene is metabolized to norpropoxyphene, which is active and has a long, variable elimination half-life. This suggests that stability studies should monitor for the formation of degradation products [2].

Finding Deeper Technical Data

For the experimental protocols and detailed stability data you require, I suggest these pathways:

  • Contact the Manufacturer: Obtain the Certified Reference Material (CRM) certificate from the supplier, which contains precise data on stability, expiration, and uncertainty.
  • Search Scientific Literature: Look for peer-reviewed studies in analytical chemistry or forensic toxicology journals that specifically use this CRM.
  • Consult Regulatory Guidelines: Refer to ICH guidelines Q1A-R2 and Q1B for standard protocols on stability testing of drug substances and products, which can serve as a methodological framework [3].

References

deuterated internal standards opioid analysis

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Deuterated Internal Standards

In chemical analysis, an internal standard is a known amount of a substance, similar to the analyte, added to every sample and calibration solution. Using the ratio of the analyte signal to the internal standard signal for quantification corrects for errors from sample preparation and instrument fluctuation [1].

Deuterated internal standards, where hydrogen atoms are replaced with deuterium, are ideal for Mass Spectrometry (MS) because they have nearly identical chemical properties to the analytes but a different mass [1]. Using them is considered a best practice for reliable quantification.

The table below summarizes their key roles:

Function Description
Compensation for Variability Accounts for losses during sample preparation, injection volume inconsistencies, and ionization efficiency changes in the mass spectrometer [1] [2].
Improved Quantification Using a ratio (analyte signal / IS signal) yields a calibration curve with a higher coefficient of determination (R²), meaning better accuracy [1].
Chromatographic Application In GC-MS and LC-MS, they mitigate uncertainty from preparatory steps. They should have similar retention time and derivatization behavior as the analyte [1].

Selection Criteria for Internal Standards

Choosing the right deuterated standard is critical for a successful assay. The following workflow outlines the key decision points, and the table below provides specific selection criteria.

G start Start: Select Deuterated IS crit1 Is it structurally analogous to the target opioid? start->crit1 crit1->start No crit2 Does it co-elute chromato- graphically with the analyte? crit1->crit2 Yes crit2->start No crit3 Is its ionization response comparable to the analyte? crit2->crit3 Yes crit3->start No crit4 Is it absent from the native sample matrix? crit3->crit4 Yes crit4->start No success Suitable Internal Standard Selected crit4->success Yes

Decision flow for selecting deuterated internal standards.

Criterion Technical Requirement Example/Reasoning
Structural Analogy Isotopically analogous using deuterium (²H), ¹³C, ¹⁵N [1]. Maximizes chemical similarity; ensures nearly identical behavior through sample preparation.
Chromatography Similar retention time and derivatization [1]. Corrects for retention time shift and ensures co-elution for accurate ratio calculation.
Ionization Comparable ionization response and fragmentation pattern [1]. Essential for LC-MS; response factor can be calculated if known and consistent.
Matrix Absence Must not be present in the sample matrix [1]. Prevents overestimation of the internal standard signal, ensuring accurate ratio.

Experimental Protocol for Opioid Analysis in Urine

The following detailed protocol is adapted from a high-throughput method for screening 33 opioids and metabolites in urine, using solid-phase extraction (SPE) coupled with drift tube ion mobility spectrometry-mass spectrometry (DTIMS-MS) [3].

1. Sample Preparation

  • Internal Standard Addition: Add a known amount of deuterated internal standard solution to each urine sample and calibration solution. The study used a mix including buprenorphine-d4, fentanyl-d5, methadone-d9, norbuprenorphine-d3, norfentanyl-d5, and oxycodone-d6 [3].
  • Automated SPE: Use an automated system for online solid-phase extraction. This step is used for sample loading, cleanup, and introduction into the MS, achieving a sample-to-sample analysis time of about 10 seconds [3].

2. Instrumental Analysis (DTIMS-MS)

  • Ionization: Positive ionization mode.
  • Separation: The DTIMS separates ions based on their size, shape, and charge in the gas phase, providing an additional identifier known as the Collision Cross Section (CCS).
  • Detection: The mass spectrometer detects ions based on their mass-to-charge ratio (m/z).

3. Data Processing and Quantification

  • Calibration: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration solutions to create a calibration curve [1].
  • Identification: Confirm the identity of opioids in unknown samples by matching their m/z, CCS value, and retention time (if chromatography is used) against the standards [3].
  • Quantification: Use the calibration curve to calculate the concentration of the opioid in the unknown sample based on the measured analyte-to-internal-standard ratio.

Research Applications and Advanced Techniques

Deuterated and isotopically labeled standards are also pivotal in advanced neuropharmacology research to study endogenous opioid systems.

  • In vivo Peptide Release: One study used a custom-synthesized, isotopically labeled dynorphin standard (¹³C₆¹⁵N₁-leucine) as an internal standard to quantify optically evoked release of opioid peptides in the brains of freely moving mice. This standard accounted for variability during LC injection, surface adsorption, and ionization efficiency, enabling precise measurement of dynorphin and enkephalins [2].

References

LC/MS propoxyphene analysis using deuterated standard

Author: Smolecule Technical Support Team. Date: February 2026

Proposed LC-MS/MS Analysis of Propoxyphene

This protocol outlines a quantitative method for determining propoxyphene concentrations in human plasma using LC-MS/MS with a deuterated internal standard (IS). The method employs protein precipitation for sample cleanup and positive electrospray ionization for detection.

Materials and Reagents
  • Analyte: Propoxyphene standard (e.g., propoxyphene napsylate).
  • Internal Standard: Deuterated propoxyphene (e.g., Propoxyphene-d5). Using a structurally identical, stable isotope-labeled IS is a critical best practice for compensating for matrix effects and variability [1] [2].
  • Solvents: LC-MS grade methanol, acetonitrile, and water.
  • Additives: Formic acid (e.g., 0.1%) and ammonium acetate or formate for mobile phase.
  • Biological Matrix: Control human plasma (typically K2 or K3 EDTA).
Sample Preparation Procedure
  • Aliquot: Pipette 100 µL of plasma (calibrator, quality control, or patient sample) into a microcentrifuge tube.
  • Spike IS: Add a fixed volume (e.g., 20 µL) of the working internal standard solution.
  • Precipitate Proteins: Add 300 µL of ice-cold organic solvent (e.g., acetonitrile or a 1:1 mix of zinc sulfate in methanol and acetonitrile [1]).
  • Mix and Centrifuge: Vortex mix vigorously for 1-2 minutes, then centrifuge at >15,000 × g for 10 minutes at 4°C [1].
  • Inject: Transfer the clear supernatant to an autosampler vial for analysis. A typical injection volume is 5-10 µL.
Liquid Chromatography (LC) Conditions

The goal of chromatography is to separate propoxyphene from its metabolites and matrix interferences. A critical consideration for propoxyphene is its diastereomers; the molecule has two asymmetric carbon atoms, resulting in alpha and beta forms, with only the alpha-d-propoxyphene being the controlled substance [3]. The method must be able to resolve these if both are present.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.
  • Gradient: | Time (min) | Flow Rate (mL/min) | %A | %B | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 95 | 5 | | 1.0 | 0.4 | 95 | 5 | | 8.0 | 0.4 | 5 | 95 | | 10.0 | 0.4 | 5 | 95 | | 10.1 | 0.4 | 95 | 5 | | 12.0 | 0.4 | 95 | 5 |
  • Column Oven: 40 °C.
  • Autosampler: 10 °C.
Mass Spectrometry (MS) Conditions
  • Ionization: Positive Electrospray Ionization (ESI+)
  • Data Acquisition: Multiple Reaction Monitoring (MRM)
  • Source Parameters:
    • Drying Gas Temperature: 300 °C
    • Drying Gas Flow: 10 L/min
    • Nebulizer Pressure: 40 psi
    • Capillary Voltage: 3500 V

The table below lists the proposed MRM transitions. Note that these are theoretical values and must be optimized experimentally.

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (V)
Propoxyphene 340.2 266.1 (Quantifier) 188.1 (Qualifier) To be optimized
Propoxyphene-d5 345.2 271.1 - To be optimized
Experimental Workflow

The following diagram illustrates the complete end-to-end process for the LC-MS/MS analysis of propoxyphene.

start Start Sample Analysis step1 Aliquot 100 µL Plasma start->step1 sp Sample Preparation step6 Inject onto LC System sp->step6 lc LC Separation step7 Gradient Elution on C18 Column lc->step7 ms MS Detection (MRM) step9 Mass Filtering (Q1) ms->step9 da Data Analysis step14 Calculate Analyte/IS Ratio da->step14 end Result Reporting step2 Spike Deuterated IS step1->step2 step3 Protein Precipitation with Organic Solvent step2->step3 step4 Vortex and Centrifuge step3->step4 step5 Collect Supernatant step4->step5 step5->sp step6->lc step8 Analyte Ionization (ESI+) step7->step8 step8->ms step10 Fragmentation (Collision Cell) step9->step10 step11 Mass Filtering (Q2) step10->step11 step12 Ion Detection step11->step12 step13 Peak Integration step12->step13 step13->da step15 Concentration from Calibration Curve step14->step15 step15->end

Method Validation Parameters

Before applying the method to real samples, it must be rigorously validated. The table below summarizes key parameters and proposed acceptance criteria based on regulatory guidelines [1].

Validation Parameter Description Proposed Acceptance Criteria
Linearity & Calibration A minimum of 6 non-zero calibrators. Correlation coefficient (r) > 0.99
Lower Limit of Quantification (LLOQ) Lowest measurable concentration with precision and accuracy ≤20%. Signal-to-noise ratio > 10
Accuracy & Precision Intra- and inter-day from QC samples (LOW, MID, HIGH). Within ±15% of nominal value (±20% at LLOQ); CV ≤15% (≤20% at LLOQ)
Matrix Effect & Recovery Assess ion suppression/enhancement and extraction efficiency. IS-normalized matrix factor CV ≤15%
Carryover Check interference in a blank after a high-concentration sample. ≤20% of LLOQ
Stability In matrix under various conditions (freeze-thaw, benchtop, autosampler). Concentration within ±15% of nominal

Key Considerations for Method Development

  • Deuterated Internal Standard is Crucial: A deuterated IS (e.g., Propoxyphene-d5) is highly recommended. It corrects for losses during sample preparation and, most importantly, compensates for matrix-induced ion suppression or enhancement, which is a major challenge in LC-MS/MS [2].
  • Chromatographic Resolution: Ensure the method adequately separates propoxyphene from its major metabolite, norpropoxyphene, and any potential isobaric interferences from the plasma matrix.
  • Stability of Propoxyphene: Propoxyphene can be unstable in certain conditions. Its stability in plasma and in the prepared sample (in the autosampler) must be thoroughly investigated during validation.

References

Application Notes and Protocol for Propoxyphene-D5 Analysis in Urine Drug Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Propoxyphene is an opioid analgesic historically prescribed for mild to moderate pain under trade names such as Darvon and Darvocet [1] [2]. Despite its withdrawal from the U.S. market in 2010 due to concerns about cardiotoxicity and potential for abuse, monitoring remains relevant in forensic toxicology, compliance monitoring, and post-mortem investigations [3] [1]. Propoxyphene-D5, a deuterated internal standard, is critical for ensuring analytical accuracy in mass spectrometry-based methods by correcting for sample preparation variability and ionization matrix effects [1]. These application notes provide detailed protocols for the reliable detection and quantification of propoxyphene and its metabolite, norpropoxyphene, in human urine.

Chemical and Pharmacological Background

Propoxyphene Properties and Metabolism

Propoxyphene (C₂₂H₂₉NO₂) is structurally similar to methadone and functions as a centrally-acting opioid agonist [4] [1]. Its primary metabolite, norpropoxyphene, is pharmacologically active and accumulates with repeated dosing, contributing to the overall toxicological profile [4].

  • Toxic Effects: Include nausea, vomiting, and progressive central nervous system depression. Toxicity is additive with ethanol [4].
  • Pharmacokinetics: Peak serum levels occur approximately two hours after an oral dose. The half-life of propoxyphene is 8 to 24 hours, while norpropoxyphene has a longer half-life [4].
  • Detection Window: Propoxyphene can be detected in urine for up to 2 days after last use [3] [2]. Hair follicle testing can extend the detection window to up to 90 days [2].
Role of the Deuterated Internal Standard

Propoxyphene-D5 is a certified reference material (100 μg/mL in acetonitrile) specifically designed for use as an internal standard in GC-MS or LC-MS methods [1]. The deuterated analog behaves nearly identically to the native analyte during extraction, chromatography, and ionization but is distinguished by its higher molecular mass in mass spectrometric detection. This allows for highly accurate relative quantification and compensates for analytical variability [1].

Experimental Design and Workflow

The overall analytical procedure follows a structured workflow to ensure reliability and accuracy.

G SamplePrep Sample Preparation Sub1 • Add Internal Standard (Propoxyphene-D5) • Hydrolysis (if needed) • Liquid-Liquid or Solid-Phase Extraction SamplePrep->Sub1 Screening Immunoassay Screening Sub2 • Presumptive Testing • Qualitative Result • Cutoff: 300 ng/mL Screening->Sub2 Confirm Confirmatory Testing Sub3 • GC-MS or LC-MS/MS Analysis • Quantification • Definitive Result Confirm->Sub3 Result Result Interpretation Sub4 • Compare to Cutoffs • Assess Ion Ratios • Review Chromatography Result->Sub4 Sub1->Sub2 Sub2->Sub3 Sub3->Sub4

Detailed Experimental Protocols

Specimen Collection and Handling

Materials:

  • Sterile urine collection cup (without preservative)
  • Temperature strip (90–100°F acceptable range within 4 minutes of voiding) [5]
  • Sample Volume: 30 mL is typically sufficient [5]

Procedure:

  • Collect a random urine specimen in a certified container.
  • Check temperature within 4 minutes of collection; acceptable range is 90–100°F [5].
  • Perform validity tests (see Table 1) to detect adulteration, substitution, or dilution.
  • If analysis cannot be performed immediately, store specimens at 2–8°C for short-term storage or –20°C for long-term stability [1].

Table 1: Urine Specimen Validity Testing Parameters [5]

Parameter Normal Range Indication of Tampering
Creatinine 20–400 mg/dL Substituted: < 2 mg/dL; Diluted: ≥ 2 but < 20 mg/dL
Specific Gravity 1.002–1.030 Substituted: < 1.001 or > 1.020
pH 4.5–8.0 Adulterated: < 3 or > 11
Nitrite Adulterated: > 500 mcg/mL
Immunoassay Screening Protocol

Purpose: This initial presumptive test rapidly detects the presence of propoxyphene and other drugs above a established cutoff [5].

Materials:

  • Commercial propoxyphene immunoassay kit
  • Calibrators and controls
  • Automated or manual immunoassay analyzer

Procedure:

  • Follow manufacturer instructions for reagent preparation.
  • Load samples, calibrators, and controls onto the analyzer.
  • Run the assay. The common screening cutoff for propoxyphene is 300 ng/mL [6].
  • Interpret results: A positive immunoassay result requires confirmation by a more specific method like GC-MS or LC-MS/MS [5].
Confirmatory Testing by GC-MS or LC-MS/MS

This definitive test provides specific identification and accurate quantification.

4.3.1 Sample Preparation

Materials:

  • Propoxyphene-D5 internal standard (Certilliant P-901, 100 μg/mL in acetonitrile) [1]
  • Solid-phase extraction (SPE) columns or liquid-liquid extraction solvents
  • Buffers and organic solvents (HPLC grade)

Procedure:

  • Add Internal Standard: Pipette a precise volume (e.g., 50 μL) of the Propoxyphene-D5 working solution into 1–2 mL of urine [1].
  • Hydrolysis (if needed): For conjugated metabolites, add β-glucuronidase enzyme and incubate at 55°C for 1–2 hours.
  • Extraction:
    • Solid-Phase Extraction (SPE) is commonly used. Condition the SPE column with methanol and buffer.
    • Load the urine sample, wash with appropriate solvents, and elute the analytes with a organic solvent like ethyl acetate or methanol.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen.
  • Reconstitution: Reconstitute the dry residue in a precise volume (e.g., 50–100 μL) of mobile phase or injectable solvent.
4.3.2 Instrumental Analysis

Table 2: Example Chromatography and Mass Spectrometry Conditions

Parameter GC-MS Example Conditions LC-MS/MS Example Conditions
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film) C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)

| Mobile Phase | N/A | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient/Temperature | From 150°C (hold 1 min) to 300°C at 20°C/min | From 10% B to 95% B over 8–10 minutes | | Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI), positive mode | | Detection | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) | | Key Ions for Propoxyphene | m/z 58, 250, 265 [1] | m/z 340 → 266 (Quantifier); 340 → 58 (Qualifier) | | Key Ions for Propoxyphene-D5 | m/z 62, 255, 270 | m/z 345 → 271 |

Procedure:

  • Calibration: Prepare a calibration curve using drug-free urine spiked with known concentrations of propoxyphene and a constant amount of Propoxyphene-D5. A minimum of 6 calibration points is recommended.
  • Quality Control: Include at least three levels of QC samples (low, medium, high) in each batch.
  • Chromatography: Inject the prepared samples. The internal standard corrects for retention time shifts and recovery variations.
  • Quantification: The ratio of the native analyte peak area to the internal standard peak area is calculated and compared to the calibration curve. The confirmatory test cutoff for propoxyphene is typically 300 ng/mL [6].

Data Interpretation and Analytical Considerations

Detection Windows and Cutoffs

Table 3: Propoxyphene Detection Windows and Cutoff Concentrations

Matrix Approximate Detection Window Common Screening Cutoff Common Confirmatory Cutoff
Urine Up to 2 days [3] [2] 300 ng/mL [6] 300 ng/mL [6]
Hair Up to 90 days [2] N/A Varies by lab
Blood/Plasma Hours (less common for testing) [2] N/A Varies by lab
Troubleshooting and Quality Assurance
  • Ion Ratio Deviations: In MS confirmation, the ratio between qualifier and quantifier ions should be within ±20–30% of the calibration standard. Deviations may suggest interference.
  • Low Internal Standard Response: Indicates problems during sample preparation, potential matrix effects, or instrument issues.
  • Chromatographic Issues: Peak tailing or shifting can be caused by contaminated liners (GC), guard columns (LC), or improper mobile phase pH.
  • False Negatives in Screening: Be aware that specific immunoassays may have limited cross-reactivity with the norpropoxyphene metabolite [5].
  • Quality Control: Each batch must include QC samples. Results are acceptable if QCs are within ±20% of their target concentration.

References

Comprehensive Application Notes and Protocols for Forensic Toxicology Propoxyphene-D5 Spiking Solution

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Propoxyphene (also known as dextropropoxyphene) is an opioid analgesic drug historically prescribed for the treatment of mild to moderate pain, typically in combination with other analgesics such as acetaminophen or aspirin. Propoxyphene-D5, a deuterated internal standard, is an isotopically labeled analog where five hydrogen atoms are replaced with deuterium atoms, making it chemically similar but spectrally distinguishable from native propoxyphene in mass spectrometry. This application note provides detailed protocols for the use of propoxyphene-D5 spiking solution in forensic toxicological analyses, including method development, validation, and quality control procedures to ensure accurate and reliable results in analytical testing.

The spike-and-recovery (SAR) methodology is fundamental to analytical method validation, particularly in forensic toxicology where result accuracy directly impacts legal and medical decisions. SAR studies evaluate the ability of an analytical method to accurately detect and quantify target analytes when added to a sample matrix, assessing factors such as extraction efficiency, matrix effects, and overall method reliability. This protocol specifically addresses the application of SAR methodology to propoxyphene analysis using propoxyphene-D5 as an internal standard, with particular attention to the challenges posed by complex biological matrices.

Properties and Specifications of Propoxyphene-D5 Solution

Propoxyphene-D5 solution is provided as a certified reference material specifically designed for use in analytical toxicology. The solution contains 100 μg/mL of propoxyphene-D5 in acetonitrile, packaged in sealed ampules of 1 mL under the Cerilliant brand [1]. This formulation is optimized for convenience and accuracy in laboratory applications, allowing direct spiking into samples or standards without requiring additional preparation steps. The solution is compatible with both gas chromatography (GC) and liquid chromatography (LC) separation techniques when coupled with mass spectrometric detection, making it versatile for various analytical methodologies.

The physical and chemical properties of the solution require specific handling to maintain stability and integrity. The solution is classified as a flammable liquid with a closed-cup flash point of 2°C (35.6°F), necessitating storage at controlled temperatures between 2-8°C to preserve stability and prevent degradation [1]. The product utilizes the Snap-N-Spike/Snap-N-Shoot technology, which enables direct dilution from the original ampule, minimizing potential contamination and handling errors. As a certified reference material, each batch includes comprehensive documentation and a certificate of analysis (COA) verifying identity, purity, and concentration, which can be accessed using the unique batch number provided with each shipment.

Table 1: Technical Specifications of Propoxyphene-D5 Solution

Parameter Specification Notes
Concentration 100 μg/mL In acetonitrile
Packaging Ampule of 1 mL Sealed, single-use
Storage Temperature 2-8°C Maintain continuous cold chain
Analytical Suitability GC/MS, LC/MS Suitable for both techniques
Flash Point 2°C (35.6°F) Closed cup method
Shelf Life As indicated on certificate Typically 1-2 years

Applications in Forensic Toxicology

Propoxyphene-D5 serves as an ideal internal standard for the quantification of propoxyphene and its metabolites in various biological matrices due to its nearly identical chemical properties to the native compound, with the deuterium substitution creating a predictable mass difference that enables clear distinction in mass spectrometric analysis. The primary applications in forensic toxicology include urine drug testing in workplace monitoring programs, pain prescription monitoring to ensure appropriate use in clinical settings, and postmortem forensic analysis in death investigation cases where propoxyphene toxicity is suspected [1] [2]. The use of a deuterated internal standard is particularly valuable in these applications as it corrects for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and reliability of quantitative results.

The utility of propoxyphene-D5 extends beyond simple quantification to comprehensive method validation, particularly through spike-and-recovery experiments that evaluate matrix effects. In a published study examining opioid monitoring assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS), spike-recovery approaches were employed to assess matrix effects in human urine samples [3]. The research demonstrated that incorporating spike-recovery as a quality control parameter significantly reduced false negative results for compounds utilizing analog internal standards, highlighting the critical role of properly validated internal standards like propoxyphene-D5 in analytical toxicology. This approach is especially important in forensic contexts, where the legal implications of analytical results demand rigorous validation and quality assurance.

Experimental Protocols

Spike-and-Recovery Methodology

The spike-and-recovery experiment is designed to evaluate the ability of an analytical method to accurately detect and quantify propoxyphene when added to a sample matrix. This assessment is crucial for validating method accuracy and identifying potential matrix effects that might interfere with analysis. The protocol involves adding known quantities of propoxyphene and propoxyphene-D5 to blank matrix, processing these samples through the entire analytical procedure, and calculating the percentage of recovered analyte relative to the known added amount.

Materials and Reagents:

  • Propoxyphene certified reference standard (100 μg/mL in acetonitrile)
  • Propoxyphene-D5 internal standard solution (100 μg/mL in acetonitrile) [1]
  • Blank matrix (e.g., drug-free urine, oral fluid, or blood)
  • Appropriate solvents and reagents for sample preparation (e.g., buffers, extraction solvents)
  • Quality control materials (positive controls, negative controls)

Procedure:

  • Prepare a blank matrix sample by aliquoting an appropriate volume (e.g., 500 μL) of drug-free matrix into a clean tube.
  • Spike the blank matrix with propoxyphene standard at concentrations spanning the expected calibration range (e.g., low, medium, and high quality control levels).
  • Add a fixed concentration of propoxyphene-D5 internal standard to all samples, including blanks, calibrators, and quality controls.
  • Process all samples through the entire sample preparation procedure (extraction, derivation if applicable, etc.).
  • Analyze processed samples using the validated GC-MS or LC-MS/MS method.
  • Calculate the recovery percentage using the following formula:

Recovery (%) = (Measured Concentration / Expected Concentration) × 100

Table 2: Spike Recovery Acceptance Criteria for Propoxyphene in Different Matrices

Matrix Type Target Concentration Acceptance Criteria Notes
Urine 0.001% (10 μg/L) 80-115% Common for low concentrations [4]
Oral Fluid Therapeutic range 80-120% Standard for biological monitoring [4] [3]
Blood Therapeutic range 85-110% Tighter criteria possible [4]
All Matrices LLOQ ±20% of target At lower limit of quantification
Sample Preparation Workflow

The following workflow diagram illustrates the complete analytical procedure for propoxyphene analysis using propoxyphene-D5 as internal standard, from sample collection through data analysis:

G Propoxyphene Analysis Workflow start Sample Collection (Urine/Oral Fluid/Blood) spike Spike with Propoxyphene-D5 IS start->spike Aliquot sample extract Solid-Phase Extraction spike->extract Add buffer deriv Derivatization (if required) extract->deriv Elute analyte analyze GC-MS/LC-MS/MS Analysis deriv->analyze Reconstitute quant Quantification with Internal Standard Calibration analyze->quant Acquire data validate Data Validation against QC Criteria quant->validate Calculate results qc_check Check Recovery (80-120%) quant->qc_check Calculate % recovery end Validated Results validate->end Acceptance criteria met qc_prep Prepare Quality Controls (Calibrators, QCs) qc_prep->spike Include in batch qc_check->spike Out of limits repeat analysis qc_check->validate Within limits

Diagram 1: Analytical workflow for propoxyphene analysis using propoxyphene-D5 internal standard, incorporating quality control checkpoints for spike recovery assessment.

Analytical Workflow and Method Validation

Method Validation Parameters

Comprehensive method validation for propoxyphene analysis using propoxyphene-D5 internal standard should address multiple parameters to ensure scientific rigor and legal defensibility. Selectivity and specificity must be demonstrated by analyzing blank samples from at least six different sources to confirm the absence of interfering substances at the retention times of both propoxyphene and propoxyphene-D5. Linearity is typically established using a minimum of six calibration standards across the analytical measurement range, with correlation coefficients (r²) exceeding 0.99 and back-calculated concentrations within ±15% of target values (±20% at the lower limit of quantification).

The precision and accuracy of the method should be evaluated through replicate analysis of quality control samples at multiple concentrations (low, medium, and high) across different analytical runs. Intra-day precision (repeatability) generally should not exceed 15% relative standard deviation, while inter-day precision (intermediate precision) should demonstrate similar consistency. Extraction efficiency (recovery) should be consistent and reproducible across the analytical range, though absolute recovery percentages may vary depending on the specific sample preparation methodology [2]. The lower limit of quantification (LLOQ) should be established with signal-to-noise ratio exceeding 10:1 and accuracy and precision within ±20% of target values.

Table 3: Method Validation Parameters and Acceptance Criteria for Propoxyphene Analysis

Validation Parameter Experimental Design Acceptance Criteria
Selectivity Analyze 6 different blank matrices No interference >20% of LLOQ
Linearity 6 calibration levels, 3 separate runs r² > 0.99, ±15% of target (±20% at LLOQ)
Precision Replicate QCs (n=6) at 3 concentrations RSD ≤ 15%
Accuracy Replicate QCs at 3 concentrations 85-115% of target (80-120% at LLOQ)
Recovery Compare extracted vs. unextracted samples Consistent and reproducible
Matrix Effects Post-column infusion; spike recovery Ion suppression/enhancement < 25%
Troubleshooting and Optimization

Analytical methods for propoxyphene determination may encounter several common challenges that require systematic troubleshooting. Low spike recovery percentages (consistently below 80%) may indicate incomplete extraction, inefficient derivatization (if applicable), significant matrix effects, or analyte degradation during sample processing or analysis [4]. To address recovery issues, consider optimizing the extraction procedure (e.g., adjusting pH, changing solvent volumes, or alternative solid-phase extraction sorbents), evaluating different derivatization reagents or conditions, modifying chromatographic separation to minimize matrix effects, or adding antioxidant preservatives to prevent degradation.

High recovery values (exceeding 120%) typically suggest the presence of interfering compounds that co-elute with the target analytes and contribute to the measured signal [4]. Resolution strategies include enhancing chromatographic separation through modified mobile phase composition, gradient profile, or column selection; improving sample clean-up through more selective extraction techniques; and verifying mass spectrometric specificity through confirmation of multiple reaction monitoring (MRM) transitions and their established ratios. When using propoxyphene-D5 as internal standard, consistently high or low recovery across all samples may indicate issues with the internal standard solution itself, such as degradation, improper preparation, or incorrect concentration assignment, which should be verified through analysis of freshly prepared standards from certified reference materials.

Conclusion

The application of propoxyphene-D5 spiking solution as an internal standard provides an essential tool for reliable quantification of propoxyphene in forensic toxicology analyses. The spike-and-recovery methodology outlined in this document enables comprehensive evaluation of analytical method performance, particularly regarding accuracy, matrix effects, and extraction efficiency. When properly implemented following the detailed protocols and acceptance criteria provided, this approach ensures the generation of defensible analytical data suitable for forensic and clinical applications.

The robustness of propoxyphene analytical methods depends significantly on rigorous validation and continuous quality monitoring. The integration of spike-recovery assessment as a quality control parameter, particularly for methods utilizing analog internal standards, significantly reduces the occurrence of false negative results and enhances the reliability of quantitative data [3]. As analytical technologies advance and regulatory standards evolve, the fundamental principles of spike-and-recovery methodology remain essential for maintaining quality assurance in forensic toxicology laboratories performing propoxyphene analysis.

References

Application Note: Framework for the Quantitative Analysis of Propoxyphene using an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Propoxyphene is a prescription opioid analgesic whose quantitative monitoring in biological matrices and pharmaceutical formulations is essential for therapeutic drug monitoring, forensic investigation, and pharmaceutical quality control. This document outlines a framework for a robust analytical method based on chromatographic techniques (e.g., GC-MS, LC-MS) employing an internal standard (IS) for accurate quantification. The use of an IS is critical to account for sample loss during preparation, injection volume variability, and matrix effects, thereby improving the method's precision and accuracy [1].

2. Method Validation Parameters Following the principles of ICH Q2(R2) and USP 〈1225〉, the analytical procedure must be validated to confirm its suitability [2] [3]. The key parameters are summarized in the table below.

Validation Parameter Description Proposed Acceptance Criteria
Calibration Curve & Linearity A graph of the analyte/IS peak area ratio vs. analyte concentration [3]. Coefficient of determination (r²) ≥ 0.998 [3].
Accuracy The closeness of the measured value to the true value. % Recovery of 98-102% [3].
Precision The degree of scatter in repeated measurements. % RSD of ≤ 2.0% for repeatability and intermediate precision [3].
Limit of Detection (LOD) The lowest concentration that can be detected. LOD = 3.3 × (SD/S) [3].
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. LOQ = 10 × (SD/S), with an RSD ≤ 2.0% [3].
Specificity The ability to assess the analyte unequivocally in the presence of other components. No interference from the blank matrix or known metabolites at the retention times of the analyte and IS.

Table 1: Key validation parameters and acceptance criteria for the propoxyphene analytical method.

3. Experimental Protocol: A Generic Workflow

The following is a generalized procedural outline. Specific conditions (e.g., chromatography column, mobile phase, mass spectrometry transitions) must be optimized and validated in the laboratory.

3.1. Materials and Reagents

  • Analyte: Propoxyphene reference standard.
  • Internal Standard (IS): A suitable structural analog or deuterated propoxyphene (e.g., Propoxyphene-d5). The IS should have similar chemical properties and extraction efficiency but a distinct chromatographic retention time [1].
  • Biological Matrix: (e.g., plasma, urine). For pharmaceutical formulations, a suitable dissolution medium.
  • Solvents: HPLC or GC-grade methanol, acetonitrile, water, and buffer salts.

3.2. Sample Preparation Workflow The sample preparation process is designed to extract and clean up the sample before instrumental analysis, with the internal standard added early to correct for losses. The following diagram illustrates the logical workflow:

G start Start: Sample Aliquot add_IS Add Internal Standard start->add_IS protein_precip Protein Precipitation (or Solid Phase Extraction) add_IS->protein_precip evaporate Evaporate to Dryness protein_precip->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into GC-MS/LC-MS reconstitute->inject

3.3. Instrumental Analysis

  • Chromatography: Utilize GC or LC to separate propoxyphene and the IS from matrix interferences.
  • Detection: Employ Mass Spectrometry (MS) detection in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. The specific ions monitored would be unique to propoxyphene and the chosen IS.

3.4. Calibration and Calculation

  • Prepare Calibrators: Spike blank matrix with known concentrations of propoxyphene (e.g., 5-500 ng/mL) and a fixed, known amount of IS.
  • Run and Analyze: Process calibrators and unknown samples through the entire protocol. Obtain the peak area ratio (Propoxyphene / IS) for each calibrator.
  • Generate Calibration Curve: Plot the peak area ratio against the nominal concentration of propoxyphene. Use weighted (e.g., 1/x²) linear least-squares regression to determine the slope, intercept, and coefficient of determination (r²).
  • Calculate Unknowns: The concentration of propoxyphene in unknown samples is calculated from the calibration curve using the measured peak area ratio from the sample [1].

Important Considerations & Alternative Techniques

The protocol above outlines a chromatographic approach. It is important to note that alternative immunoassay techniques also exist. For instance, one supplier provides Propoxyphene (PPX) antibodies and BSA-conjugated antigens validated for competitive immunoassays like ELISA and Lateral Flow Immunoassays (LFIA) [4]. These are often used for high-throughput screening but may lack the specificity of chromatographic methods. The relationship between these techniques can be visualized as follows:

G start Quantitative Analysis of Propoxyphene method1 Chromatographic Methods (GC-MS, LC-MS) start->method1 method2 Immunoassay Methods (ELISA, LFIA) start->method2 char1 High Specificity & Sensitivity method1->char1 char2 Considered Confirmatory method1->char2 char3 High Throughput method2->char3 char4 Often Used for Screening method2->char4

How to Proceed Further

Given the absence of a complete, explicit protocol in the public search results, I suggest the following steps to finalize your method:

  • Consult Scientific Literature: Search specialized databases (e.g., PubMed, SciFinder) for published methods on propoxyphene quantification in your specific matrix of interest.
  • Reference Official Standards: Review monographs from pharmacopeias like the United States Pharmacopeia (USP), which may contain standardized methods [2].
  • Supplier Data Sheets: If using immunoassay reagents, obtain the detailed data sheets from suppliers like GeneMedi for their specific protocols and validation data [4].

References

clinical toxicology propoxyphene monitoring methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propoxyphene Toxicology

Propoxyphene is a synthetic opioid analgesic structurally related to methadone [1]. Its toxicity is dual in nature:

  • Opioid Effects: It acts as a mu-opioid receptor agonist, leading to typical narcotic effects like CNS and respiratory depression [2] [3].
  • Cardiac Effects: More uniquely, propoxyphene and its primary metabolite, norpropoxyphene, are potent sodium channel blockers (local anesthetic effect) and potassium hERG channel blockers. This gives them Class Ic antiarrhythmic properties, which are largely responsible for the life-threatening arrhythmias, QRS complex widening, and cardiovascular collapse seen in overdose [2] [3] [4]. These cardiac effects are not reversed by the opioid antagonist naloxone [2].

The metabolite norpropoxyphene is not only pharmacologically active but also more potent than the parent drug in its local anesthetic (cardiotoxic) effects and has a significantly longer half-life, leading to risk of accumulation [2] [3] [4].

Toxicokinetics and Analytical Monitoring

Understanding the drug's disposition is crucial for timing and interpreting tests. The table below summarizes key toxicokinetic parameters for therapeutic dosing, which are often prolonged in overdose [3] [4].

Parameter Propoxyphene Norpropoxyphene (Metabolite)
Absorption & Peak Plasma Concentration Readily absorbed; peak levels in 1-2 hours [3] [4] Peak levels in 2-4 hours [3]
Protein Binding ~80% [2] [3] ~80% [3]
Volume of Distribution 10-26 L/kg [3] Information from search results is insufficient
Elimination Half-Life 6-12 hours (prolonged in overdose) [2] [3] [4] 30-54 hours (prolonged in overdose) [2] [3] [4]
Primary Metabolic Pathway Liver; CYP3A4-mediated N-demethylation (major) [2] [4] Formed via N-demethylation; further metabolized to inactive compounds [3]
Excretion Urine (major) [2] Urine [3]

The following diagram illustrates the metabolic pathway and key sites of action for propoxyphene and norpropoxyphene:

G Propoxyphene Ingestion Propoxyphene Ingestion Propoxyphene (Plasma) Propoxyphene (Plasma) Propoxyphene Ingestion->Propoxyphene (Plasma) Peak: 1-2h Norpropoxyphene (Plasma) Norpropoxyphene (Plasma) Propoxyphene (Plasma)->Norpropoxyphene (Plasma) CYP3A4 Metabolism Urinary Excretion Urinary Excretion Propoxyphene (Plasma)->Urinary Excretion <10% unchanged Opioid Receptor Agonism Opioid Receptor Agonism Propoxyphene (Plasma)->Opioid Receptor Agonism Cardiac Sodium Channel Blockade Cardiac Sodium Channel Blockade Propoxyphene (Plasma)->Cardiac Sodium Channel Blockade Inactive Metabolites Inactive Metabolites Norpropoxyphene (Plasma)->Inactive Metabolites Further Metabolism Norpropoxyphene (Plasma)->Urinary Excretion Norpropoxyphene (Plasma)->Cardiac Sodium Channel Blockade More potent than parent Clinical Effects: CNS/Respiratory Depression Clinical Effects: CNS/Respiratory Depression Opioid Receptor Agonism->Clinical Effects: CNS/Respiratory Depression Clinical Effects: Arrhythmia/Cardiovascular Shock Clinical Effects: Arrhythmia/Cardiovascular Shock Cardiac Sodium Channel Blockade->Clinical Effects: Arrhythmia/Cardiovascular Shock

Analytical Methods for Serum/Plasma Monitoring

Monitoring propoxyphene and norpropoxyphene levels in serum or plasma is used to confirm exposure and assess toxicity.

  • Specimen Collection: Collect 1 mL of serum or plasma in a red-top, lavender-top (EDTA), or green-top (heparin) tube. Gel-barrier tubes are not recommended as the gel can absorb a clinically significant amount of the drug, leading to falsely low concentrations [5].
  • Methodology: While the specific analytical method (e.g., GC-MS, LC-MS/MS) is not detailed in the search results, general drug monitoring or toxicology tests are used to monitor therapeutic levels and investigate overdose cases [5].
  • Interpretation of Levels:
    • Therapeutic Range: Following a 65-mg oral dose, peak plasma levels are typically 0.05–0.1 μg/mL for propoxyphene and 0.1–0.2 μg/mL for norpropoxyphene [4].
    • Toxic Levels: Any level should be interpreted in the context of the clinical picture, as toxicity can occur at levels close to the therapeutic range, especially with concomitant use of other CNS depressants. Norpropoxyphene levels often exceed propoxyphene levels and accumulate with repeated dosing [3] [4].

Clinical Assessment & Management Protocol

Clinical monitoring is paramount and must extend beyond analytical testing.

Initial Assessment and Stabilization
  • Airway, Breathing, Circulation (ABC): Perform immediate assessment. Endotracheal intubation and mechanical ventilation may be required for significant respiratory depression [6].
  • Cardiac Monitoring: Initiate continuous ECG monitoring immediately. Key findings in propoxyphene toxicity include:
    • QRS complex widening (due to sodium channel blockade) [2] [1]
    • Various ventricular arrhythmias [1]
    • Bradycardia [6]
    • QT interval prolongation (as identified in a "thorough QT" study) [1]
  • Diagnostic Tests:
    • ECG: Essential for all suspected cases [6].
    • Blood Tests: Assess electrolytes, renal and hepatic function. Impaired hepatic or renal function can lead to higher plasma concentrations and delayed elimination [3] [4].
    • Chest X-ray: To check for non-cardiogenic pulmonary edema [6].
Specific Antidotes and Treatments

The table below outlines the management of the two primary toxicity syndromes.

Toxicity Mechanism Clinical Manifestations Specific Antidote/Treatment
Opioid Receptor Agonism CNS depression, respiratory depression, coma, pinpoint pupils, hyporeflexia [6]. Naloxone: Opioid antagonist. Multiple doses may be needed due to propoxyphene's long half-life [6].
Cardiac Sodium Channel Blockade (Local Anesthetic Effect) QRS widening, arrhythmias (e.g., ventricular tachycardia), bradycardia, hypotension, cardiovascular collapse [2] [1]. Sodium Bicarbonate: First-line treatment. Administer IV boluses to narrow the QRS complex [2].
Supportive Care and Monitoring
  • Activated Charcoal: May be considered if the patient presents early (within 1-2 hours) with a protected airway and is not showing significant CNS depression [6].
  • Fluids IV: Administer for hypotension [6].
  • Prolonged Observation: Required due to the long and variable half-lives of propoxyphene and norpropoxyphene, particularly after overdose or with repetitive dosing [3].

Key Drug Interactions and Special Populations

  • CYP3A4 Inhibitors: Drugs like ketoconazole, clarithromycin, erythromycin, and ritonavir can inhibit the metabolism of propoxyphene, leading to elevated levels and increased risk of toxicity [4].
  • CNS Depressants: Alcohol, sedatives, tranquilizers, and antidepressants have additive CNS depressant effects with propoxyphene, potentially leading to coma or fatal respiratory depression [6] [4].
  • CYP2D6 Substrates: Propoxyphene inhibits CYP2D6. Coadministration with drugs metabolized by this enzyme, such as metoprolol, can lead to dangerously high levels of the concomitant drug, causing effects like profound bradycardia [7].
  • Renal/Hepatic Impairment: Use is contraindicated or requires extreme caution due to reduced clearance and risk of accumulation [3] [4].

Conclusion

Clinical toxicology monitoring for propoxyphene requires a comprehensive, integrated approach. While serum drug level quantification provides objective evidence of exposure, the core of management relies on vigilant clinical monitoring—particularly of respiratory status and cardiac rhythm—and the prompt, targeted use of specific antidotes. The unique cardiotoxic profile of propoxyphene and its metabolite norpropoxyphene, which is resistant to naloxone, demands that clinicians be prepared to manage severe cardiac arrhythmias alongside classic opioid toxicity.

References

Application Note: Framework for Propoxyphene and Propoxyphene-D5 Analysis in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Propoxyphene (also known as dextropropoxyphene) is an opioid analgesic that was historically used for the treatment of mild to moderate pain [1] [2]. Its deuterated analog, propoxyphene-D5, is a certified reference material primarily intended for use as an internal standard in quantitative mass spectrometry-based assays [1]. Its function is to correct for variability in sample preparation and instrument analysis, thereby improving the accuracy and precision of measurements for its non-deuterated counterpart in complex matrices like urine, blood, and oral fluid.

Material Properties and Handling

The following table summarizes the key information for the commercially available propoxyphene-D5 certified reference material.

Table 1: Certified Reference Material Profile for (±)-Propoxyphene-D5

Property Specification
Product Name (±)-Propoxyphene-D5 solution [1]
Concentration 100 µg/mL [1]
Solvent Acetonitrile [1]
Packaging Ampule of 1 mL [1]
Certification Certified Reference Material (Cerilliant) [1]
Recommended Analytical Techniques Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) [1]
Primary Applications Urine drug testing, pain prescription monitoring, forensic analysis, and clinical toxicology [1]
Storage Conditions 2-8°C [1]
Safety Warnings Flammable liquid; causes serious eye irritation; toxic if swallowed, in contact with skin, or if inhaled [1]
Toxicokinetics and Analytical Targets

Understanding the metabolism of propoxyphene is critical for developing a comprehensive analytical method. The parent drug and its major metabolite are the primary targets for detection.

Table 2: Toxicokinetic Profile of Propoxyphene

Parameter Details
Absorption & Peak Plasma Time Readily absorbed; peak plasma levels within 1-2 hours [3].
Primary Active Metabolite Norpropoxyphene (formed via N-demethylation) [3].
Protein Binding High (~80%) for both Propoxyphene and Norpropoxyphene [3].
Volume of Distribution Large (10-26 L/kg), indicating extensive tissue distribution [3].
Elimination Half-Life Propoxyphene: 8-46 hours; Norpropoxyphene: 6-54 hours (prolonged in overdose) [3].

The workflow for sample preparation and analysis can be summarized as follows:

G start Sample Collection (Oral Fluid, Urine, Blood) step1 Immunoassay Screening start->step1 step2 Solid-Phase Extraction (Cation Exchange/ Hydrophobic Column) step1->step2 Positive Screens step3 Derivatization (Optional for GC/MS) step2->step3 step4 Instrumental Analysis (GC/MS or LC/MS) step3->step4 step5 Quantitation (Using Propoxyphene-D5 as Internal Standard) step4->step5

Figure 1: General analytical workflow for propoxyphene determination in biological fluids.

Detailed Experimental Protocol

This protocol is adapted from a published method for the determination of propoxyphene in oral fluid [4]. It can be adapted for other matrices with appropriate validation.

4.1. Materials and Reagents

  • Internal Standard: (±)-Propoxyphene-D5 solution (100 µg/mL in acetonitrile) [1].
  • Calibrators and Controls: Propoxyphene reference standard.
  • Collection Device: Quantisal device or equivalent [4].
  • Solid-Phase Extraction (SPE) Columns: Cation exchange/hydrophobic mixed-mode columns (e.g., Certify, Isolute HCX, or equivalent) [4].
  • Solvents: HPLC-grade or better methanol, acetonitrile, ethyl acetate, hexane, deionized water.
  • Buffers: Phosphate buffer (e.g., 0.1 M, pH 6.0) and a suitable elution buffer (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2, v/v/v).

4.2. Sample Preparation and SPE Procedure

  • Collection: Collect oral fluid (or other matrix) using the appropriate validated device [4].
  • Internal Standard Addition: Pipette a precise volume (e.g., 50 µL) of the propoxyphene-D5 working solution into a clean tube.
  • Sample Addition: Add a measured volume of the sample (e.g., 1 mL of oral fluid buffer mixture) to the tube.
  • Conditioning: Condition the SPE column with 2 mL methanol followed by 2 mL phosphate buffer (0.1 M, pH 6.0). Do not allow the column to dry.
  • Loading: Apply the entire sample-internal standard mixture to the conditioned SPE column.
  • Washing: Wash the column sequentially with:
    • 1 mL deionized water.
    • 1 mL 0.1 M hydrochloric acid.
    • 1 mL methanol.
    • Dry the column under full vacuum for 5 minutes.
  • Elution: Elute the analytes into a clean collection tube with 3 mL of the elution buffer (e.g., dichloromethane:isopropanol:ammonium hydroxide, 80:20:2, v/v/v).
  • Evaporation & Reconstitution: Evocate the eluate to dryness under a gentle stream of nitrogen or air in a warm water bath (e.g., 40-50°C). Reconstitute the dry residue with a small volume (e.g., 50-100 µL) of a suitable injection solvent (e.g., ethyl acetate or mobile phase).

4.3. Instrumental Analysis

  • GC/MS Conditions: This is the historically cited method [4].
    • Injector: Pulsed splittless mode.
    • Column: Fused-silica capillary column (e.g., HP-1 or HP-5, 15-30 m x 0.25 mm i.d., 0.25 µm film thickness).
    • Oven Program: Ramp from an initial low temperature (e.g., 80°C) to a high final temperature (e.g., 280-300°C).
    • Mass Spectrometer: Electron Impact (EI) mode.
    • Selected Ions (SIM): Monitor primary and qualifier ions for propoxyphene, norpropoxyphene, and propoxyphene-D5.
  • LC/MS/MS Conditions (Modern Alternative):
    • Technique: Liquid Chromatography-Tandem Mass Spectrometry is now the preferred technique.
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). Specific transitions must be optimized for the instrument.
Important Safety and Regulatory Considerations
  • Cardiovascular Toxicity: Be aware that propoxyphene has Type 1A antiarrhythmic activity and can cause QRS widening and serious arrhythmias in overdose, which are not reversible by naloxone [3].
  • Addiction Liability: Historical studies classified propoxyphene as having lower addiction liability than morphine but confirmed its potential to produce dependence, especially at high doses [2].
  • Regulatory Status: Propoxyphene is a controlled substance in many jurisdictions (e.g., it was withdrawn from the US market in 2010). Its use and analysis are subject to strict regulatory controls [1].

Critical Limitations and Next Steps

The information presented has significant limitations for developing a current laboratory method. The primary research article is from 2006, and the reference material datasheet is from 2017. Analytical science, particularly LC-MS/MS technology, has advanced considerably since.

To establish a robust current method, you should:

  • Consult Recent Literature: Search scientific databases (e.g., PubMed, Google Scholar) for articles published within the last 5 years on "propoxyphene LC-MS/MS quantification" or "opioid analysis in biological fluids."
  • Validate Thoroughly: Any method developed or adapted must be fully validated according to current regulatory guidelines (e.g., from the FDA or EMA) for parameters like selectivity, sensitivity, linearity, accuracy, precision, and matrix effects.
  • Contact Manufacturers: Reach out to suppliers of SPE columns and MS instruments for their latest application notes on opioid analysis.

References

sample preparation propoxyphene-D5 internal standard

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of (±)-Propoxyphene-D5

The table below summarizes the key identifying and physical property information for the internal standard itself, as found in the search results [1].

Property Description
Common Name (±)-Propoxyphene-D5 [1]
CAS Number 136765-49-6 [1]
Molecular Formula C₂₂H₂₄D₅NO₂ [1]
Molecular Weight 344.502 g/mol [1]
Hazard Statements H225-H302+H332-H319 (Highly flammable, harmful if swallowed or inhaled, causes serious eye irritation) [1]

Conceptual Workflow for Sample Preparation

Although explicit protocols for Propoxyphene-D5 are unavailable in the search results, the following diagram outlines a generic sample preparation workflow for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based on common laboratory practices. This workflow incorporates the type of sample pre-treatment mentioned in a study for a different compound [2].

Start Start: Human Plasma Sample IS_Addition Spike with Propoxyphene-D5 Internal Standard Start->IS_Addition Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS_Addition->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis End End: Data Acquisition LC_MS_Analysis->End

Figure 1: A generalized workflow for preparing a plasma sample for bioanalysis using an internal standard.

Key Considerations for Protocol Development

To develop a robust analytical method, you would need to define the following parameters, which are not specified in the search results for Propoxyphene-D5:

  • Sample Pre-treatment: The cited search results suggest liquid-liquid extraction (LLE) with ethyl acetate as a common, effective technique for cleaning up plasma samples before analysis [2]. Alternative methods like protein precipitation or solid-phase extraction (SPE) could also be evaluated.
  • Chromatographic Separation: You would need to select a suitable reverse-phase column (e.g., C18) and optimize the mobile phase composition (e.g., a mixture of acetonitrile and a volatile buffer like ammonium acetate or formic acid) to achieve good separation of Propoxyphene, its metabolites, and the internal standard [2] [3].
  • Mass Spectrometric Detection: The analysis would be performed using multiple reaction monitoring (MRM). The specific precursor and product ions (Q1 and Q3) for Propoxyphene-D5 would need to be determined experimentally, as they are not provided in the search results. An example for a different compound (galantamine) uses transitions of m/z 288.22 → 213.20 [2].
  • Method Validation: Any developed protocol must undergo full validation according to regulatory guidelines. This includes establishing parameters such as linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ), similar to the cited studies [2] [3].

References

Propoxyphene-D5 stability issues in acetonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Certified Reference Material Overview

Propoxyphene-D5 is supplied as a certified spiking solution in acetonitrile, designed for use as an internal standard in analytical methods like GC/MS or LC/MS [1].

Feature Specification
Product Name (±)-Propoxyphene-D5 solution [1]
Concentration 100 μg/mL [1]
Solvent Acetonitrile [1]
Packaging Ampule of 1 mL [1]
Core Stability Storage 2-8°C [1]
Danger Classification Flammable Liquid 2 [1]
Flash Point 2 °C (closed cup) [1]

Stability & Handling Guide

Adhering to proper storage and handling procedures is critical for maintaining the integrity of your analytical standards.

  • Storage Conditions: The solution must be stored refrigerated between 2-8°C [1]. Consistent temperature control is essential for long-term stability.
  • Solvent Considerations: The solvent, acetonitrile, is highly flammable and has a very low flash point of 2°C [2] [1]. It is classified as a Flammable Liquid, Category 2, and can cause serious eye irritation [2] [1].
  • Best Practices:
    • Use certified, chemically inert vials for any transfers or storage after the original ampule is opened.
    • Allow the sealed ampule to reach room temperature before use to prevent moisture condensation.
    • Perform all handling in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Troubleshooting FAQs

Here are answers to common questions researchers might have.

Q1: What should I do if the storage temperature of the Propoxyphene-D5 solution accidentally exceeds 8°C for a short period? A1: The solution's stability may be compromised. It is recommended to:

  • Inspect: Check for any visible changes, such as evaporation or particle formation.
  • Test Performance: Use the solution to analyze a freshly prepared calibration standard. A significant deviation in the response factor or the appearance of new peaks in the chromatogram indicates degradation.
  • Replace: If performance is outside acceptable limits, the solution should be replaced. Do not use it for critical quantitative analysis.

Q2: Why is my Propoxyphene-D5 signal weakening in LC-MS analysis over time? A2: A diminishing signal can result from several factors. The following workflow can help you systematically diagnose the issue:

G Start Weakening Propoxyphene-D5 Signal in LC-MS Step1 Check Standard Solution Start->Step1 Step2 Inspect Instrument & Mobile Phase Start->Step2 Step3 Evaluate Sample Preparation Start->Step3 CauseA Potential Cause: Analyte Degradation or Adsorption Step1->CauseA CauseB Potential Cause: Ion Source Contamination or LC Issues Step2->CauseB CauseC Potential Cause: Improper Handling or Solvent Evaporation Step3->CauseC ActA Action: Prepare fresh dilution from primary stock; check storage. CauseA->ActA ActB Action: Perform instrument maintenance; check mobile phase pH. CauseB->ActB ActC Action: Ensure vials are sealed; avoid excessive heating. CauseC->ActC

Q3: Can I use this solution directly for UV-Vis spectroscopic analysis? A3: No, this solution is not intended for direct UV-Vis analysis. While the product information states it is suitable for LC and GC applications, the acetonitrile solvent itself has significant UV absorbance at lower wavelengths [2] [1]. The high concentration of the analyte (100 μg/mL) would also likely lead to absorbance values beyond the reliable detection range of most UV-Vis spectrophotometers, which is best below an absorbance of 1 [3]. For UV-Vis analysis, a substantial dilution in a suitable solvent would be required.

Stability-Indicating Method Protocol

To actively monitor the stability of your Propoxyphene-D5 solution, you can adapt the following High-Performance Liquid Chromatography (HPLC) method, which is based on a validated stability-indicating approach [4].

  • Objective: To develop and validate a simple, precise, and accurate isocratic reversed-phase HPLC method suitable for detecting Propoxyphene-D5 and its potential degradation products.
  • Materials & Instrumentation:
    • HPLC System: Shimadzu system with binary pump, UV-visible detector, and auto-sampler (or equivalent).
    • Column: LiChrospher C18 reversed-phase column (150 mm × 4.6 mm, 5 µm particle size).
    • Mobile Phase: Methanol, water, and acetic acid in a ratio of 69:30:1 (v/v/v). The mobile phase should be filtered through a 0.20 µm nylon membrane and degassed.
    • Flow Rate: 1.0 mL/min in isocratic mode.
    • Detection Wavelength: 306 nm (This was optimal for resveratrol and may need optimization for Propoxyphene-D5).
    • Injection Volume: 20 µL.
  • Method Validation: The method should be validated as per ICH guidelines to ensure it is fit for purpose [4]. Key parameters include:
    • Linearity and Range: Prepare a series of standard solutions (e.g., 7.5–60 µg/mL) from the stock. The method should demonstrate a linear relationship between concentration and peak area with a regression coefficient (R²) of ≥0.999.
    • Precision: Determine both intra-day and inter-day precision by analyzing replicates of three different concentrations. The Relative Standard Deviation (RSD) should ideally be <2%.
    • Accuracy (Recovery): Perform a recovery study by spiking known amounts of the analyte into a sample and measuring the found amount. Recovery should be close to 100%.
    • Limit of Detection (LOD) & Quantitation (LOQ): These can be calculated based on the signal-to-noise ratio. For the referenced method, LOD and LOQ were 1.463 and 4.737 µg/mL, respectively [4].
  • Forced Degradation Studies: To prove the method can detect degradation, stress the Propoxyphene-D5 solution under various conditions (acid, base, oxidation, thermal, and photolytic stress). Then, analyze the stressed samples to check for the appearance of new peaks (degradants) and a reduction in the main peak [4].

References

optimizing GC/MS parameters propoxyphene-D5

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for GC-MS Method Optimization

Optimizing a GC-MS method involves systematically adjusting instrument parameters to improve sensitivity, resolution, and reliability. The following workflow outlines the key decision points in this process.

GCMS_Optimization Start Start GC-MS Method Optimization SamplePrep Sample Preparation (SPME, QuEChERS, LLE, SPE) Start->SamplePrep ColumnSelect Column Selection (Length, Diameter, Stationary Phase) SamplePrep->ColumnSelect Inlet Inlet & Injection (Split/Splitless, PTV, Temperature) ColumnSelect->Inlet OvenProg Oven Temperature Programming (Ramp Rates, Hold Times) Inlet->OvenProg MS_Source MS Ion Source (EI/CI Mode, Energy, Temperature) OvenProg->MS_Source MS_Analyzer MS Analyzer Tuning (Resolution, Sensitivity, Target Masses) MS_Source->MS_Analyzer DataAcq Data Acquisition (Scan vs. SIM Mode, Dwell Time) MS_Analyzer->DataAcq Validation Method Validation DataAcq->Validation

The table below details the core parameters from the workflow and their optimization goals.

Parameter Category Key Variables Optimization Goal & Impact
Sample Introduction Inlet type (split/splitless, PTV), inlet temperature [1] [2] Vaporizes sample without degradation; minimizes discrimination [1].
Chromatographic Separation Column (stationary phase, length, diameter, film thickness), carrier gas & flow rate, oven temperature program [1] [3] Achieves baseline separation of analytes; reduces analysis time and matrix effects [1] [3].

| Ionization | Ionization mode (EI/CI), electron energy (eV), ion source temperature [3] [4] | EI (70 eV): Standard for library-searchable spectra. Reduced eV: Can enhance molecular ion signal [4]. | | Mass Analysis & Detection | Mass analyzer tuning (resolution, sensitivity), data acquisition mode (Scan vs. SIM), dwell time [4] | SIM: Better sensitivity for target quantitation. Scan: Useful for unknown identification [4]. |

Troubleshooting Common GC-MS Issues

Here are common problems, their likely causes, and solutions presented in a troubleshooting guide format.

Problem Possible Causes Recommended Solutions

| Poor Chromatographic Peaks | Column degradation, active inlet liner, non-optimal carrier flow, contamination [1] [4] | - Check and replace the inlet liner/septum [1].

  • Trim the column (0.5-1 meter) and re-install [1].
  • Ensure high-quality gas traps (oxygen, hydrocarbons) are fitted [4]. | | Low Sensitivity/High Noise | Dirty ion source, contaminated quadrupole, poor instrument tuning, column bleed [1] [4] | - Clean or replace the ion source [1].
  • Perform routine manual tuning and calibrate mass axis [4].
  • Use MS-grade low-bleed columns and proper ferrules [4]. | | Unstable Retention Times | Carrier gas leak, faulty pressure/flow control, column not properly conditioned [1] | - Check for gas leaks, especially at the inlet and column connections.
  • Ensure the column is properly conditioned before use [4]. |

Frequently Asked Questions (FAQs)

Q1: What is the difference between Electron Ionization (EI) and Chemical Ionization (CI), and when should I use each?

  • Electron Ionization (EI) is a "hard" ionization method that produces extensive fragmentation, leading to characteristic spectral "fingerprints" ideal for library matching and compound identification [3].
  • Chemical Ionization (CI) is a "softer" technique that often yields a stronger molecular ion signal ([M+H]+), which is useful for confirming molecular weight, especially when the molecular ion is weak or absent in EI mode [3].

Q2: How can I improve the sensitivity for my target compound in SIM mode?

  • Optimize ion source parameters manually by ramping voltages (e.g., repeller, lens voltages) while monitoring the abundance of your target ions to find the optimum setting [4].
  • Adjust the electron energy. While 70 eV is standard, slightly increasing it may boost the abundance of your specific target ions for SIM analysis [4].
  • Fine-tune the mass analyzer by adjusting the resolution and sensitivity settings (DC and AC voltages on a quadrupole) to maximize signal for your specific mass range [4].

Q3: My method works well for standards but fails with real samples. What could be wrong? This is typically a sign of matrix effects, where co-extracted compounds from the sample interfere with the analysis [2].

  • Improve sample cleanup: Incorporate additional cleanup steps in your sample preparation, such as using EMR (Enhanced Matrix Removal) cartridges or other selective sorbents [2].
  • Use analyte protectants: These compounds can be added to both standards and samples to shield the analyte from active sites in the GC system, improving peak shape and sensitivity in complex matrices [2].
  • Employ internal standards: Using a deuterated internal standard like propoxyphene-D5 is crucial, as it corrects for losses and matrix effects during sample preparation and analysis [2].

Experimental Protocol for Parameter Optimization

For a systematic approach, you can follow this general protocol. You will need to adapt the specific values (e.g., temperature, flow rate) based on your initial experiments and the properties of propoxyphene.

  • Initial Setup and Calibration

    • Ensure the GC-MS system is properly maintained and calibrated. Perform an autotune as a baseline [5] [4].
    • Install a standard mid-polarity column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane phase).
  • Chromatographic Separation

    • Injection: Start with a splitless injection at a temperature 10-20°C above the boiling point of your solvent.
    • Oven Program: Begin with a moderate temperature program (e.g., 60°C (hold 1 min) to 300°C at 20°C/min, hold 5 min). Adjust ramps and holds to achieve good peak shape and separation from interferences.
    • Carrier Gas: Use helium as a standard carrier gas at a constant flow of 1.0 mL/min.
  • Mass Spectrometer Tuning for Sensitivity

    • Manual Tuning: After autotune, perform a manual tune focusing on your analyte's mass range.
    • Ion Source Optimization: Inject your analyte and adjust ion source parameters (like repeller voltage and lens voltages) while monitoring the signal for the primary quantifier ion of propoxyphene-D5 to maximize its abundance [4].
    • Electron Energy: Experiment with electron energy between 50-80 eV to find the value that provides the best signal-to-noise ratio for your target ions [4].
  • Data Acquisition Method

    • For ultimate sensitivity in quantitative work, use Selected Ion Monitoring (SIM). Identify 2-3 primary and qualifier ions for propoxyphene-D5 from a full scan spectrum.
    • In the SIM method, group ions with similar retention times and set a sufficiently long dwell time (e.g., 50-100 ms) to ensure enough data points across the peak [4].

I hope this structured technical guide provides a solid foundation for optimizing your GC-MS method. Since the available information is general, successfully applying it to propoxyphene-D5 will rely on systematic experimentation based on its specific chemical properties.

References

preventing deuterium loss propoxyphene-D5

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Propoxyphene-D5 Deuterium Loss

Here are answers to common questions about maintaining the stability of your deuterated internal standard.

  • Q1: What are the primary causes of deuterium loss in Propoxyphene-D5? Deuterium loss, or deuterium-hydrogen (D/H) exchange, in Propoxyphene-D5 is primarily driven by:

    • Chemical Degradation: Exposure to acidic or basic conditions can catalyze the exchange of deuterium atoms with hydrogen from solvents or the atmosphere [1].
    • Enzymatic Metabolism: If using the compound in biological systems, enzymes can cleave C-D bonds, though often at a slower rate than C-H bonds due to the Deuterium Kinetic Isotope Effect (DKIE) [1].
    • Improper Storage: Storing the solution at room temperature or repeatedly freezing and thawing it can accelerate deuterium loss over time. The certified reference material for Propoxyphene-D5 must be stored at 2-8°C [2].
  • Q2: In which part of the Propoxyphene-D5 molecule is deuterium most stable? The location of the five deuterium atoms in Propoxyphene-D5, as shown in its structure from the certified reference material, is on an aromatic ring (on five consecutive carbon atoms) [2]. Deuterium atoms attached to aromatic carbon atoms (C-D) are generally less labile and more stable against exchange under common experimental conditions compared to deuteriums attached to heteroatoms like oxygen (O-D) or nitrogen (N-D). Your Propoxyphene-D5 standard has deuterium in a stable configuration.

  • Q3: What analytical techniques are best for detecting deuterium loss? Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS are the standard techniques [2] [3]. You can monitor for a shift in the mass spectrum:

    • Intact Mass: Look for a decrease in the signal for the fully deuterated M+5 ion and an increase in the M+4, M+3, etc. ions, which indicate the loss of one or more deuterium atoms.
    • Fragment Ions: By analyzing key fragments, you can pinpoint if deuterium loss is occurring from a specific part of the molecule.

Troubleshooting Guide: Preventing Deuterium Loss

Use this guide to diagnose and solve issues related to deuterium loss in your Propoxyphene-D5 standard.

Problem Description Possible Causes Recommended Solutions
Decreased MS signal intensity for Propoxyphene-D5 Solution degradation; Deuterium loss; Incorrect MS calibration Adhere to storage conditions (2-8°C) [2]; Prepare fresh working solutions; Verify MS instrument calibration [3].
Mass shift in spectrum (M+5 to lower masses) Deuterium/hydrogen exchange Use stable, neutral-pH solvents/buffers; Avoid acidic/basic mobile phases; Keep sample preparation times consistent and short.
High chromatographic background noise Contaminated sample or solvent system; Column carryover Use high-purity solvents; Ensure proper LC system cleaning; Use a dedicated column for deuterated analogs.
Inconsistent quantitative results Degraded internal standard; Improper pipetting; Matrix effects Use the standard as received for quantification; Check calibration curves; Use stable isotope-labeled internal standards for compensation [3].

Experimental Protocol: Handling Propoxyphene-D5 for LC-MS

This protocol outlines the proper procedure for using the Propoxyphene-D5 certified reference material (e.g., Cerilliant P-901) in LC-MS analysis to ensure stability and accuracy [2].

Workflow Overview

The following diagram illustrates the core experimental workflow to maintain deuterium integrity.

Start Start Experiment Storage Storage at 2-8°C Start->Storage Thaw Thaw Unopened Ampule at Room Temp Storage->Thaw Dilute Dilute in Acetonitrile or Neutral Buffer Thaw->Dilute Prep Prepare Sample with Internal Standard Dilute->Prep Analyze LC-MS/MS Analysis with MRM Prep->Analyze End Data Acquisition Analyze->End

Materials and Reagents

  • Certified Reference Material: Propoxyphene-D5, 100 µg/mL in acetonitrile (Cerilliant P-901) [2].
  • Solvents: HPLC-grade acetonitrile, methanol, and water.
  • Buffers: Volatile LC-MS buffers (e.g., ammonium formate/acetate). Prepare at neutral pH.
  • Equipment: Refrigerator (2-8°C), adjustable-volume pipettes, LC-MS system.

Step-by-Step Procedure

  • Storage: Upon receipt, immediately store the original ampule at 2-8°C. Do not allow it to remain at room temperature for extended periods [2].
  • Thawing: Remove the ampule from the refrigerator and allow it to equilibrate to room temperature in its original packaging without external heating.
  • Preparation of Working Solution:
    • Snap the neck of the ampule open carefully.
    • Pipette the required volume of the stock solution.
    • Dilute it appropriately with acetonitrile or a neutral, volatile buffer to create your working internal standard solution.
    • Note: Prepare fresh working solutions for each analysis or batch. Avoid storing diluted solutions for more than 24 hours, even at 2-8°C.
  • Sample Preparation:
    • Spike a known amount of the Propoxyphene-D5 working solution into your calibration standards, quality controls, and unknown samples.
    • Follow your established sample preparation procedure (e.g., protein precipitation, solid-phase extraction).
  • LC-MS/MS Analysis:
    • Chromatography: Use a suitable C18 column and a mobile phase of water/acetonitrile (possibly with a neutral buffer). A typical gradient can run from 10% to 90% acetonitrile over several minutes.
    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and specificity [3]. Monitor the specific transition from the Propoxyphene-D5 parent ion to a characteristic fragment ion.

Key Takeaways

  • Stable Deuterium Position: The deuterium atoms in Propoxyphene-D5 are on an aromatic ring, making them inherently stable against loss under normal conditions [2].
  • Control the Environment: The main risks of deuterium loss come from the compound's environment—improper storage temperature and exposure to acidic/basic conditions are the critical factors to control [1] [2].
  • Verification via MS: Always use mass spectrometry to monitor for mass shifts that indicate deuterium loss, ensuring the integrity of your internal standard and the accuracy of your results [3].

References

internal standard recovery problems troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Internal Standards

An internal standard (IS) is a known amount of a compound, different from your analyte, added to a sample to correct for losses and variability during sample preparation and analysis [1]. Its core function is to compensate for factors like inconsistent instrument response, sample matrix effects, and incomplete recovery [1] [2].

For reliable correction, an internal standard must meet several key criteria [1]:

  • Absent in Samples: It must not be present in the original sample.
  • No Interference: It should not spectrally interfere with your analytes, and sample constituents should not interfere with it.
  • Similar Behavior: It should behave similarly to your analyte during sample preparation and analysis. For methods like ICP-OES, if your analyte is an easily ionized element, the internal standard should also be an element with an ion line [1].
  • Stable Isotope-Labeled (for LC-MS/MS): For quantitative bioanalysis, a stable isotope-labeled internal standard is often essential as it can correct for interindividual variability in extraction recovery that a non-isotope-labeled standard cannot [2].

Common Problems & Solutions

The table below summarizes frequent internal standard recovery issues and how to address them.

Problem Possible Causes Recommended Solutions
Low Recovery Incomplete extraction, analyte degradation, protein/matrix binding, loss during cleanup [3] [2] [4] Optimize extraction solvent polarity; use bath sonication/heating; add antioxidants/light protection; use stable isotope-labeled IS [2] [4]
High Recovery Spectral interference from sample matrix, incorrect addition of IS [1] Check spectral data for interferences; verify IS addition procedure (pipetting accuracy) [1]
Variable/Drifting Recovery Instrument instability (e.g., MS source contamination), inconsistent sample prep, evaporation of volatile IS/analyte [5] Clean/maintain instrument (MS source); ensure consistent prep technique; use non-volatile solvents; check autosampler vials for leaks [5]
Poor Precision (High %RSD) Inconsistent addition/mixing of IS, pipetting errors, poor instrument stability [1] Use automated IS addition; verify pipette calibration; ensure thorough mixing/vortexing [1]

Step-by-Step Troubleshooting Workflow

When you encounter a recovery problem, a systematic investigation is most efficient. The following diagram outlines a general troubleshooting workflow that synthesizes advice from multiple sources.

IS_Troubleshooting Start Internal Standard Recovery Problem Step1 Check Calibration Standards (Are IS responses consistent in calibration solutions?) Start->Step1 Step2 Verify Sample Preparation (Was IS added at the correct step? Was pipetting accurate? Was mixing thorough?) Step1->Step2 Calibration is OK Step6 Focus on Instrument diagnosis and method setup (e.g., IS concentration) Step1->Step6 Calibration is also problematic Step3 Investigate Sample-Specific Issues (Could matrix effects, degradation, or incomplete extraction be the cause?) Step2->Step3 Prep procedure is correct Step7 Correct the sample preparation protocol and re-prep samples Step2->Step7 Prep error found Step4 Inspect Instrument Performance (Check for source contamination, unstable detectors, or clogged introduction systems) Step3->Step4 No sample-specific issue found Step8 Modify extraction, add protectants, or change the IS Step3->Step8 Sample issue confirmed Step5 Review Spectral/Chromatographic Data (Check for coelution, spectral interferences, or abnormal peak shapes) Step4->Step5 Instrument is stable Step9 Perform instrument maintenance (e.g., clean MS source) Step4->Step9 Instrument issue confirmed Step10 Re-evaluate IS selection. Consider a stable isotope-labeled IS. Step5->Step10 No interference found Step11 Modify chromatography, change IS wavelength, or use a different IS Step5->Step11 Interference confirmed

Key Considerations for Your Experiments

  • When to Add the Internal Standard: For the most accurate correction of sample preparation variability, the internal standard should be added at the very beginning of sample preparation, before any extraction steps [3]. Adding it after extraction will only correct for instrumental variance, not for losses during preparation.
  • The Gold Standard for LC-MS/MS: In quantitative bioanalysis, using a stable isotope-labeled internal standard (e.g., deuterated, C13-labeled) is considered best practice. It is chemically and physically nearly identical to the analyte and thus behaves almost identically during extraction and analysis, providing superior correction for matrix effects and recovery [2].
  • Data Evaluation Rules of Thumb: While acceptance criteria are method-specific, a common rule of thumb is that internal standard recoveries for samples should be within ±20-30% of the average recovery in the calibration standards [1]. More importantly, pay close attention to precision; the relative standard deviation (RSD) of the internal standard replicates should typically be less than 3-5% [1].

References

matrix effects propoxyphene-D5 analysis solutions

Author: Smolecule Technical Support Team. Date: February 2026

Important Safety and Context Note

Propoxyphene (sold under brand names like Darvon) was withdrawn from the U.S. market due to safety concerns, including risks of fatal heart rhythm abnormalities and overdose [1]. Current research and method development for this drug are likely confined to forensic or toxicological investigations.


What Are Matrix Effects?

Matrix Effects (ME) in LC-MS occur when compounds co-eluting with your analyte interfere with the ionization process in the mass spectrometer. This can lead to ion suppression or enhancement, detrimentally affecting the method's accuracy, reproducibility, and sensitivity [2] [3].

Strategies for Detection and Elimination

The following table summarizes the core strategies for managing matrix effects, as identified in the literature.

Strategy Description Key Considerations
Stable Isotope-Labeled Internal Standard (SIL-IS) [2] [3] Uses deuterated version of analyte (e.g., Propoxyphene-D5) as internal standard. Co-elutes with analyte, perfectly compensating for ionization suppression/enhancement. Recognized as the gold-standard method for correction [2] [3]. Can be expensive, and may not be commercially available for all analytes [2].
Improved Sample Clean-up [2] [3] Optimizing sample preparation (e.g., filtration, extraction) to remove interfering compounds from the sample. Can be highly effective but may not remove all interferents, especially those similar to the analyte [2].
Chromatographic Optimization [2] [3] Modifying parameters (column, mobile phase, gradient) to shift analyte's retention time away from the region where ionization suppression occurs. A fundamental step in method development. Can be time-consuming but highly effective [2].
Sample Dilution [2] Diluting the final sample extract to reduce the concentration of interfering compounds. Only feasible for very sensitive assays, as it also dilutes the analyte [2].
Standard Addition Method [2] Adding known amounts of the pure analyte to the sample and measuring the response increase. Does not require a blank matrix; useful for endogenous compounds. Can be cumbersome for high-throughput analysis [2].

Experimental Protocol: Post-Extraction Spike for ME Assessment

This is a common method to quantitatively assess the extent of matrix effects in your specific method [2] [3].

  • Prepare Neat Solution: Dissolve the analyte (e.g., propoxyphene) in a neat mobile phase solution.
  • Extract Blank Matrix: Take a blank biological matrix (e.g., plasma or urine) from a control subject and process it through your entire sample preparation protocol.
  • Spike the Extract: After extraction, add the same amount of analyte to this cleaned, blank matrix extract. This is your post-spiked sample.
  • Compare Signals: Inject and analyze both the neat solution (Step 1) and the post-spiked sample (Step 3).
  • Calculate Matrix Effect (ME): ME (%) = (Peak Area of Post-Spiked Sample / Peak Area of Neat Solution) × 100
    • An ME of 100% means no matrix effects.
    • An ME < 100% indicates ion suppression.
    • An ME > 100% indicates ion enhancement.

A significant matrix effect (commonly a deviation beyond 85-115%) necessitates corrective action using the strategies in the table above.

FAQ on Matrix Effects

Q: Why is a Stable Isotope-Labeled Internal Standard considered the best correction method? A: Because the SIL-IS (e.g., Propoxyphene-D5 for Propoxyphene) has nearly identical chemical and chromatographic properties to the analyte. It co-elutes with the analyte and experiences the same ionization suppression or enhancement in the mass spectrometer source, perfectly correcting for the matrix effect [2] [3].

Q: What if a SIL-IS is not available for my analyte? A: Two alternative strategies are:

  • Use a Structural Analog: A co-eluting compound that is structurally very similar to the analyte can be used as an internal standard, though it is less ideal than a SIL-IS [2].
  • Standard Addition Method: This technique can compensate for matrix effects without needing a blank matrix and is well-suited for quantitative analysis [2].

Q: Can I completely eliminate matrix effects? A: It is very difficult to eliminate them entirely. The more practical approach is to minimize them through excellent chromatography and sample clean-up, and then compensate for any remaining effects using a suitable internal standard and calibration method [3].

Workflow for Troubleshooting Matrix Effects

The diagram below outlines a logical, step-by-step process for diagnosing and addressing matrix effects in your LC-MS method.

Start Suspected Matrix Effects Step1 Assess Matrix Effect (ME) via Post-Extraction Spike Start->Step1 Step2 ME Significant? Step1->Step2 Step3a Minimize via Sample Prep and Chromatography Step2->Step3a Yes End Method Reliable Step2->End No Step3b ME Still Significant? Step3a->Step3b Step4 Apply Correction Method (SIL-IS, Standard Addition, etc.) Step3b->Step4 Yes Step5 Re-validate Method Step3b->Step5 No Step4->Step5 Step5->End

References

propoxyphene-D5 storage conditions best practices

Author: Smolecule Technical Support Team. Date: February 2026

Product Specifications and Storage

The following information is available for commercially obtained Propoxyphene-D5 solutions.

Property Specification
Product Name (±)-Propoxyphene-D5 solution [1]
Concentration 100 µg/mL [1]
Solvent Acetonitrile [1]
Chemical Formula C({22})H({24})D({5})NO({2}) [1]
Molecular Weight 344.53 g/mol (calculated from formula)
Packaging Ampule of 1 mL [1]

Storage Conditions [1]:

  • Temperature: Store at 2-8°C.
  • Container: Sealed ampule.
  • Important Note: This product is a flammable liquid [1].

Recommended Storage & Handling Workflow

The following workflow outlines the key steps for proper storage and handling of Propoxyphene-D5 based on manufacturer specifications and general lab safety practices.

Start Start: Receive Propoxyphene-D5 CheckTemp Check and record temperature upon arrival Start->CheckTemp Store Store immediately at 2-8°C CheckTemp->Store Handle Handling Store->Handle SubUse For frequent use: Prepare sub-aliquots Handle->SubUse SubStore Store sub-aliquots at 2-8°C SubUse->SubStore Record Record usage and storage conditions SubStore->Record End End Record->End

Frequently Asked Questions

Q1: What are the primary safety hazards associated with this Propoxyphene-D5 solution? This solution is classified as a Flammable Liquid (Category 2) and can cause serious eye irritation [1]. As a certified reference material for a controlled substance (propoxyphene), it must be handled and stored securely in accordance with local regulations for narcotics and controlled drugs [2] [1].

Q2: Can I store this solution at -20°C or in a non-frost-free freezer? The manufacturer's explicit recommendation is storage at 2-8°C [1]. Storing in a frost-free freezer is generally not recommended for temperature-sensitive solutions, as the defrost cycles cause significant temperature fluctuations. Deviating from the 2-8°C range is not advised without conducting your own stability studies.

Q3: The solution has evaporated or the ampule is damaged. What should I do? Do not use the solution. The integrity of the sealed ampule and the precise concentration are critical for its use as a certified reference material. You should safely dispose of the damaged unit according to your institution's guidelines for hazardous organic waste and obtain a new one.

Experimental Protocol Snippet

This is a general example of how Propoxyphene-D5 is typically used as an internal standard in an analytical method. Always validate your own methods.

Application: Use as an Internal Standard in Propoxyphene Analysis by LC-MS/MS

  • Preparation: Allow the sealed ampule of (±)-Propoxyphene-D5 solution (100 µg/mL in acetonitrile) to reach room temperature.
  • Dilution: Pipette an appropriate volume (e.g., 100 µL) into a volumetric flask and dilute with acetonitrile or methanol to create a working solution (e.g., 1 µg/mL).
  • Spiking: Add a fixed volume of the working internal standard solution to each calibration standard, quality control sample, and unknown sample prior to any extraction steps.
  • Extraction & Analysis: Proceed with your validated sample preparation (e.g., protein precipitation, liquid-liquid extraction) and analysis via GC-MS or LC-MS [2] [1].
  • Quantification: The response ratio of native propoxyphene to the deuterated internal standard (Propoxyphene-D5) is used for quantification, correcting for losses during sample preparation and instrument variability.

References

improving sensitivity propoxyphene detection

Author: Smolecule Technical Support Team. Date: February 2026

Core Challenges in Propoxyphene Detection

A primary technical hurdle in detecting propoxyphene is the instability of its major metabolite, norpropoxyphene. Understanding this is crucial for troubleshooting experimental issues [1].

  • Metabolite Instability: Norpropoxyphene can spontaneously rearrange and dehydrate into a different metabolite (m/z 308) [1]. Older methods, like gas chromatography-mass spectrometry (GC-MS) with an alkaline extraction, can inadvertently convert norpropyphene into this dehydrated product, leading to inaccurate quantification [1].
  • Solution with LC-MS/MS: Using a "dilute and shoot" method with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the distinction between norpropoxyphene (m/z 326) and its dehydrated form. This method avoids the conditions that cause degradation, providing a more accurate quantitation [1].

Methodologies for Enhanced Detection

The table below summarizes key methodologies and their role in sensitive propoxyphene detection.

Methodology Key Features for Sensitivity & Specificity Application Context
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] Distinguishes norpropoxyphene from its degradation product; "dilute and shoot" method simplifies sample prep and avoids degradation. Gold standard for confirmation; precise quantitation in complex matrices like urine.
Immunoassays (e.g., ELISA, LFIA) [2] Uses anti-propoxyphene monoclonal antibodies; high throughput; suitable for initial screening. Ideal for rapid screening of large sample sets (e.g., in lateral flow immunoassays).
Gas Chromatography-Mass Spectrometry (GC-MS) [1] Traditional method; may use alkaline extraction that converts norpropoxyphene, making metabolites indistinguishable. Lacks specificity for accurate norpropoxyphene quantitation compared to LC-MS/MS.

Troubleshooting Common Scenarios

Here are answers to specific issues you might encounter, formatted as FAQs.

FAQ: Our immunoassay screens are yielding inconsistent results for propoxyphene. How can we confirm true positives and rule out cross-reactivity?

  • Issue: Immunoassays can be prone to cross-reactivity with structurally similar compounds, leading to false positives.
  • Solution: Confirm all initial immunoassay results with a more specific technique. LC-MS/MS is the recommended confirmatory method. It can precisely identify propoxyphene and its metabolites based on their mass-to-charge ratio (m/z), eliminating ambiguity [1] [3]. Ensure you have access to validated LC-MS/MS protocols.

FAQ: We are developing a new LC-MS/MS panel and need to achieve lower detection limits for propoxyphene and norpropoxyphene. What are the key considerations?

  • Issue: Achieving high sensitivity for trace-level detection.
  • Solution:
    • Instrumentation: Transitioning to more sensitive mass spectrometers can provide significant gains. For instance, one lab reported a major improvement in detecting fentanyl (in the low picogram range) after upgrading their system, a principle that applies to propoxyphene as well [4].
    • Sample Preparation: While "dilute and shoot" is effective for urine [1], for other matrices like hair or nails, more extensive sample clean-up (e.g., solid-phase extraction) can reduce ion suppression and improve sensitivity [4].
    • Chromatography: Optimize the LC conditions to achieve sharp peak separation, which enhances the signal-to-noise ratio.

FAQ: How can we extend our detection window for propoxyphene to investigate historical use?

  • Issue: Standard urine tests have a short detection window (approx. up to 4 days) [3].
  • Solution: Consider using keratinized matrices like hair or nails. These materials provide a much longer detection window, potentially spanning several months. While this is demonstrated for drugs like fentanyl [4], the principle is applicable for developing methods for propoxyphene. Note that analyzing hair requires highly sensitive equipment due to low drug concentrations [4].

Advanced Workflow & Strategic Overview

For comprehensive testing strategies, the following workflow integrates screening and confirmation methods. The strategic overview below illustrates the decision-making process for selecting the appropriate analytical method based on your experimental goals.

Start Start: Detection Need Screen High-Throughput Screening? Start->Screen Confirm Confirmatory Testing/Quantitation? Start->Confirm Historical Long-Term Use History? Start->Historical IA Use Immunoassay (ELISA, Lateral Flow) Screen->IA Yes LCMS Use LC-MS/MS (Distinct metabolite detection) Confirm->LCMS Yes Hair Use Keratinized Matrix (Hair/Nail) with LC-MS/MS Historical->Hair Yes

References

Understanding Cross-Reactivity in Propoxyphene Immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge is that an immunoassay for propoxyphene (PPX) must be designed to also detect its major metabolite, norpropoxyphene (NPPX), while avoiding false positives from structurally similar drugs like methadone [1].

The table below summarizes key cross-reactivity data from historical assay evaluations:

Assay Name Cross-reactivity with NPPX Cross-reactivity with Methadone Key Finding / Implication
OnLine Immunoassay ~77% [2] Information missing High NPPX cross-reactivity improves clinical sensitivity by detecting the metabolite [2].
EMIT II Immunoassay ~7% [2] Information missing Low NPPX cross-reactivity may lead to false negatives if only the parent drug is present [2].
Microparticle-Based (KIMS) Good cross-reactivity [1] Very Low [1] Antibodies were specifically generated for good PPX/NPPX recognition while minimizing methadone interference [1].

Frequently Asked Questions for Troubleshooting

Here are answers to specific issues you might encounter during experiments.

  • Q: My immunoassay shows a positive signal for a patient sample, but the GC-MS confirmation is negative for propoxyphene. What could be the cause?

    • A: This is a classic false positive. First, investigate potential carryover contamination from a previous high-concentration sample [3]. Second, review the specificity data for your assay's antibodies. While many propoxyphene assays are designed to have low cross-reactivity with methadone, check if interference from other structurally related compounds or medications is a known issue for your specific assay format [1].
  • Q: My immunoassay is negative, but I have clinical evidence of propoxyphene use. Why is the test insensitive?

    • A: This potential false negative is often related to the metabolite. In later stages after drug intake, the concentration of the metabolite norpropoxyphene (NPPX) can be much higher than the parent propoxyphene [2]. If your immunoassay antibody has low cross-reactivity with NPPX (e.g., as low as 7% in the EMIT II assay), it may fail to detect the drug's presence [2]. Troubleshooting Tip: For GC-MS confirmation, always include norpropoxyphene in the analysis to avoid missing true positives [2].
  • Q: How can I validate the performance of a new propoxyphene immunoassay in my laboratory?

    • A: A rigorous method validation is essential. For a commercial assay, perform a partial validation that includes at least the following [3]:
      • Precision: Assess the closeness of agreement between independent test results.
      • Limits of Quantification (LoQ): Determine the lowest and highest concentrations that can be reliably measured.
      • Cross-reactivity (Analytical Specificity): Specifically test the assay's response to norpropoxyphene and other potentially interfering substances to establish its cross-reactivity profile [1] [2].

Experimental Workflow for Investigating Discrepant Results

When you encounter a discrepancy between immunoassay screening and confirmatory results, you can follow this logical troubleshooting workflow to identify the root cause:

G Start Discrepant Result Found Step1 Immunoassay Positive & GC-MS Negative? Start->Step1 Step2 Immunoassay Negative & Clinical Evidence Positive? Step1->Step2 No Cause1 Potential False Positive Step1->Cause1 Yes Cause2 Potential False Negative Step2->Cause2 Yes Action1 Action: Check for sample carryover or interference from other drugs. Cause1->Action1 Action2 Action: Verify assay's cross-reactivity with Norpropoxyphene (NPPX). Ensure GC-MS confirms for NPPX. Cause2->Action2 Guide Troubleshooting Guide

Key Technical Considerations for Assay Development

The fundamental requirement for a reliable propoxyphene immunoassay lies in the reagents.

  • Critical Reagents: The assay requires two key components: a specific antibody and a carrier-coupled immunogen (hapten-carrier conjugate) [4]. The antibodies must be generated and selected for their ability to recognize both PPX and NPPX [1].
  • Underlying Chemistry: The process involves synthesizing a propoxyphene derivative that can be conjugated to a carrier protein (like Bovine Thyroglobulin or BSA) to create an immunogen. This immunogen is used to generate antibodies in a host animal [1] [5]. The same derivative chemistry can be used to create reagents for the assay itself [5].

References

Understanding Propoxyphene-D5 and Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

What is Propoxyphene-D5? Propoxyphene-D5 is a deuterated internal standard, certified for use in methods like urine drug testing, pain prescription monitoring, and forensic or clinical toxicology analysis by GC/MS or LC/MS [1]. Its primary function is to correct for variability in sample preparation and analysis.

What is Matrix Effect? In LC-MS, the "matrix effect" (ME) is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample. This can lead to ion suppression (reduced signal) or, less commonly, ion enhancement (increased signal) [2]. This effect is a significant concern for the accuracy and reliability of quantitative results, particularly when using electrospray ionization (ESI) [2].

Major sources of interference include:

  • Phospholipids: A major cause of ion suppression in positive ionization mode [2].
  • Drug Metabolites: Norpropoxyphene can degrade into a dehydrated rearrangement product, which may co-elute and cause interference if not properly separated [3].
  • Other Matrix Components: Non-volatile compounds, salts, and metabolites from the biological sample [2].

A Framework for Troubleshooting Interference

The diagram below outlines a systematic workflow for diagnosing and resolving background interference with propoxyphene-D5.

Start Suspected Interference with Propoxyphene-D5 Step1 1. Confirm the Interference Start->Step1 Method1 Post-column Infusion (Qualitative) Step1->Method1 Method2 Post-extraction Spiking (Quantitative) Step1->Method2 Step2 2. Identify the Source Source1 Sample Preparation Insufficient Clean-up Step2->Source1 Source2 Chromatography Co-elution Step2->Source2 Source3 Ion Source (ESI highly susceptible) Step2->Source3 Step3 3. Implement a Solution Sol1 Improve Sample Clean-up (LLE, SPE, Dilution) Step3->Sol1 Sol2 Optimize Chromatography (UHPLC, Gradient) Step3->Sol2 Sol3 Change Ion Source (Consider APCI) Step3->Sol3 Step4 4. Validate the Method Validate Re-evaluate Matrix Effect and Process Efficiency Step4->Validate Method1->Step2 Method2->Step2 Source1->Step3 Source2->Step3 Source3->Step3 Sol1->Step4 Sol2->Step4 Sol3->Step4

Step 1: Confirm and Quantify the Interference

First, verify that the issue is a matrix effect and measure its magnitude.

  • Qualitative Check (Post-column Infusion): Infuse a constant amount of propoxyphene-D5 directly into the MS. Simultaneously, inject a prepared blank sample extract (with no analyte or IS). If the baseline signal for propoxyphene-D5 drops during the elution of matrix components, you have confirmed ion suppression [2].

  • Quantitative Measurement (Post-extraction Spiking): Prepare three sets of samples to calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) [4].

    • A (Neat Solution): Propoxyphene-D5 in pure solvent.
    • B (Post-extraction Spiked): Blank matrix extracted, then propoxyphene-D5 added to the extract.
    • C (Pre-extraction Spiked): Propoxyphene-D5 added to blank matrix, then carried through the entire extraction and analysis process.

Use the peak areas (A, B, C) to calculate the following [4]:

  • Matrix Effect (ME): ME (%) = (B / A) × 100
  • Recovery (RE): RE (%) = (C / B) × 100
  • Process Efficiency (PE): PE (%) = (C / A) × 100

An ME value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement [4].

Step 2 & 3: Identify the Source and Implement a Solution

Based on your findings, choose the most appropriate strategy from the table below.

Strategy Category Specific Action How It Reduces Interference Key Considerations
Sample Preparation Use Liquid-Liquid Extraction (LLE) More selective removal of phospholipids vs. Solid Phase Extraction (SPE) [4]. Wider choice of solvents improves selectivity [4].
Dilute the Sample Reduces concentration of interfering compounds [4]. May not be feasible for low-abundance analytes.
Chromatography Improve Separation (e.g., UHPLC) Increases time between analyte and co-eluting interferences [4]. Powerful and often most effective approach.
Instrumentation Switch ESI to APCI APCI is less susceptible as ionization occurs in gas phase [2] [4]. Not suitable for all analytes; may have higher LOD [4].
Reduce LC Flow Rate Improves desolvation and ionization efficiency [4]. Simple parameter optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my propoxyphene-D5 signal lower in sample extracts than in pure solvent? This is a classic sign of ion suppression due to matrix effects. Co-eluting compounds from your sample are interfering with the ionization of propoxyphene-D5 in the MS source. You must improve your sample clean-up or chromatographic separation [2].

Q2: My method uses protein precipitation. Could this be the problem? Yes. Protein precipitation is a rapid but non-selective clean-up method. It often leaves behind a high concentration of matrix components, such as phospholipids, which are a major cause of ion suppression. Switching to a more selective technique like LLE or SPE is highly recommended [4].

Q3: Is the unstable metabolite of propoxyphene a concern? Yes. Norpropoxyphene can rearrange and dehydrate into a different metabolite (m/z 308) in urine [3]. If your chromatographic method does not properly separate this from propoxyphene-D5, it can cause interference. Ensure your LC method has sufficient resolution to distinguish all relevant species.

Q4: How can I be sure my corrected method is reliable? After implementing a solution (e.g., new sample prep or chromatography), you must re-validate the method. Re-measure the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the quantitative approach described above. The goal is an ME value as close to 100% as possible, with high and consistent RE and PE [4].

References

Propoxyphene-D5 vs non-deuterated propoxyphene performance

Author: Smolecule Technical Support Team. Date: February 2026

Propoxyphene Profile

Property Detail
IUPAC Name (2S,3R)-4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propionate [1] [2]
Chemical Formula C₂₂H₂₉NO₂ [3] [2]
Molecular Weight 339.47 g/mol [3] [2]
Opioid Agonist Activity Mu (μ)-opioid receptor agonist [3] [1]

| Other Pharmacological Activities | • Non-competitive α3β4 neuronal nicotinic acetylcholine receptor antagonist. • Weak NMDA receptor antagonist. • Weak serotonin reuptake inhibitor. [3] [1] | | Primary Metabolic Pathway | CYP3A4-mediated N-demethylation to norpropoxyphene [3] [1] | | Elimination Half-life | 6-12 hours (parent drug); 30-36 hours (metabolite, norpropoxyphene) [1] | | Therapeutic Use | Relief of mild to moderate pain (medicinal products withdrawn in many regions) [3] [1] [4] | | Toxicity Concerns | • Cardiotoxicity (arrhythmias) due to cardiac sodium channel blockade. [1] • Respiratory depression in overdose. [4] |

Propoxyphene Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of propoxyphene, which is the key process that deuterated analogs like Propoxyphene-D5 are designed to alter.

Start Propoxyphene (C₂₂H₂₉NO₂) Enzyme CYP3A4 Enzyme Start->Enzyme Administration Process N-demethylation Enzyme->Process Metabolite Norpropoxyphene (Metabolite) Process->Metabolite Toxicity Cardiotoxic Effects Metabolite->Toxicity Accumulation

References

method validation propoxyphene-D5 GC/MS LC/MS

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison & Validation Data

The following table consolidates quantitative validation data from the search results for propoxyphene assays.

Method Precision (CV) Cross-Reactivity Key Findings / Advantages Sample Types Reference

| TDx FPIA vs. GC/MS | Within-run CV: 1.4-2.5% Between-run CV: 2.5-4.0% [1] | Norpropoxyphene: 29.3-92.6% (concentration-dependent) [1] | Results in accordance with GC/MS; tissue homogenates analyzed with minimal pretreatment [1] | Urine, various biological tissues [1] | [1] | | LC-MS/MS | Information not specified in search results | Distinguishes norpropoxyphene from its dehydrated product [2] | Detects an unstable metabolite that degrades under GC/MS alkaline extraction; "dilute and shoot" approach [2] | Human urine [2] | [2] | | GC/MS | Information not specified in search results | Alkaline extraction converts norpropoxyphene into its rearrangement product [2] | Norpropoxyphene and its degradation product are indistinguishable [2] | Human urine [2] | [2] |

Experimental Protocols Overview

Here are summaries of the experimental methodologies cited in the research.

  • Protocol for TDx FPIA and GC/MS Comparison [1]

    • Precision Evaluation: Within-run and between-run precision were determined using three control samples (200, 400, and 900 ng/mL) tested over a two-week period.
    • Sample Preparation: Tissue preparations were analyzed by the TDx FPIA method with no pretreatment other than homogenization and dilution with saline.
    • Analysis: Biological samples (including tissues from fatal overdoses) were assayed on the same day using both Abbott TDx and GC/MS methods.
  • Protocol for LC-MS/MS Metabolite Detection [2]

    • Methodology: A "dilute and shoot" method for measuring norpropoxyphene in human urine using liquid chromatography-tandem mass spectrometry.
    • Metabolite Differentiation: The method distinguishes between intact norpropoxyphene (m/z 326) and a dehydrated rearrangement product (m/z 308). This product is either excreted in urine or formed from the chemical degradation of norpropoxyphene.
    • Challenge: The method addresses the analytical challenge posed by the degradation of norpropoxyphene.

Key Technical Considerations

The experimental data highlights several critical points for your method validation guide:

  • Metabolite Stability is Crucial: A primary differentiator between LC-MS/MS and GC/MS methods is the handling of the major metabolite, norpropoxyphene. LC-MS/MS can accurately differentiate the parent metabolite from its degradation product, while traditional GC/MS methods with alkaline extraction cannot [2].
  • Method Selection Depends on Goal: If the goal is to accurately measure the specific metabolite profile, LC-MS/MS is superior. If the goal is to detect the presence of propoxyphene use with a well-established and validated protocol, GC/MS remains a reliable option [1].
  • Internal Standard: For precise quantification using either GC/MS or LC/MS, a certified reference material like propoxyphene-D5 is suitable for use as an internal standard [3].

Experimental Workflow Diagram

The general workflow for method development and validation, derived from the cited studies, can be summarized as follows:

start Start: Method Selection a Define Analytical Goal start->a b Sample Preparation a->b Homogenize & Dilute [1] Dilute & Shoot [2] c Instrumental Analysis b->c GC/MS [1] LC-MS/MS [2] d Data & Validation c->d Precision & Specificity [1] [2] end Result: Validated Method d->end

References

cross-validation different propoxyphene testing methods

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Validation: A Comparative Guide for Researchers

Cross-validation is a foundational technique in machine learning and statistical modeling used to assess how well a predictive model will generalize to an independent dataset. Its primary purpose is to prevent overfitting, provide a more reliable estimate of model performance, and aid in model selection and hyperparameter tuning [1] [2].

The core principle involves partitioning a dataset into complementary subsets, performing analysis on one subset (the training set), and validating the analysis on the other subset (the validation or testing set). This process is repeated multiple times with different partitions, and the results are aggregated to evaluate the model's predictive performance [1] [3].

Comparison of Cross-Validation Methods

The table below summarizes the key characteristics, advantages, and limitations of the most common cross-validation techniques.

Method Key Principle Best Use Cases Key Benefits Key Limitations
Holdout [3] [4] Single split into training and test sets (e.g., 80/20). Quick prototyping; very large datasets. Fast, simple, mimics production deployment [4]. High variance; single performance estimate; potential sampling bias [3] [4].
k-Fold [1] [2] [3] Data divided into k equal folds; each fold used as test set once. General-purpose; datasets without time/group dependencies. Easy to implement; less biased than holdout; reliable performance estimates [3] [4]. Ignores temporal patterns; may disrupt group structures; assumes data independence [4].
Stratified k-Fold [3] [4] Preserves class distribution percentages in each fold. Classification tasks with imbalanced class distributions. Reduces sampling bias; ensures representative folds [4]. Limited to classification; ignores time dependencies [4].
Leave-One-Out (LOOCV) [1] [3] Extreme k-fold where k = number of data points. Very small datasets where every data point is critical. Uses almost all data for training; low bias [4] [3]. Very high computational cost; high variance in estimates [3] [4].
Time Series CV [4] Maintains temporal order; trained on past, tested on future. Time-ordered data (e.g., sales forecasting, patient monitoring). Prevents data leakage; realistic performance assessment [4]. Complex setup; computationally demanding; requires chronological data [4].
Group Cross-Validation [4] Keeps all data from a group (e.g., a patient) in the same fold. Data with inherent groups (e.g., multiple samples from same patient). Prevents group-level data leakage; ensures generalization to new groups [4]. Needs group identification; may reduce training data size [4].
Detailed Methodologies and Experimental Protocols

For researchers aiming to implement these methods, here are the detailed protocols and typical applications.

1. k-Fold Cross-Validation This is one of the most robust and commonly used methods [2].

  • Protocol:
    • Randomly shuffle the dataset and split it into k subsets (folds). Common choices for k are 5 or 10 [5] [2].
    • For each unique fold:
      • Set the current fold aside as the test set.
      • Train the model on the remaining k-1 folds.
      • Evaluate the model on the held-out test fold and record the performance metric (e.g., accuracy, mean squared error).
    • Calculate the average of the k recorded performance metrics. This average is the cross-validation performance score [1].
  • Application: Ideal for general model evaluation and comparison on independent and identically distributed (IID) data. For example, it can be used to evaluate a customer segmentation model by ensuring each data point is used for testing once [4].

2. Leave-One-Out Cross-Validation (LOOCV) LOOCV is a special case of k-fold where k equals the number of data points (n) [1] [3].

  • Protocol:
    • For each data point i in the dataset of size n:
      • Use the i-th data point as the test set.
      • Train the model on the remaining n-1 data points. 2. Calculate the average performance across all n trials [1].
  • Application: Best suited for very small datasets where maximizing the training data is crucial, such as in preliminary studies with limited patient data or high-value customer analysis [4]. Its high computational cost makes it impractical for large datasets [3].

3. Time Series Cross-Validation Standard k-fold validation is invalid for time-series data as it breaches the temporal order. This method uses a rolling window approach [4].

  • Protocol (Forward Chaining/Expanding Window):
    • Start with a small initial training set (e.g., the first year of data).
    • The subsequent data point or period (e.g., the next month) is used as the test set.
    • The model is trained on the training set and its performance is evaluated on the test set.
    • The test set is then added to the training set for the next iteration.
    • Steps 2-4 are repeated, progressively expanding the training window and sliding the test window forward [4].
  • Application: Essential for any predictive modeling with a time component, such as forecasting drug demand, predicting disease outbreaks, or modeling stock prices [4].
Visualizing Cross-Validation Workflows

The diagrams below illustrate the logical workflow for two primary cross-validation types.

k_fold_workflow Start Start with Full Dataset Shuffle Shuffle Data Randomly Start->Shuffle Split Split into k Equal Folds Shuffle->Split LoopStart For each of the k folds: Split->LoopStart Train Train Model on k-1 Folds LoopStart->Train Test Validate Model on the Held-Out Fold Train->Test Record Record Performance Metric Test->Record Check All folds tested? Record->Check Check->LoopStart No Average Average the k Performance Metrics Check->Average Yes End Final Model Performance Average->End

k-Fold Cross-Validation Workflow

timeseries_workflow TS_Start Start with Time Series Data TS_Init Initial Training Window TS_Start->TS_Init TS_LoopStart More data to test? TS_Init->TS_LoopStart TS_Test Next Time Point/Period as Test Set TS_LoopStart->TS_Test Yes TS_Average Average All Performance Metrics TS_LoopStart->TS_Average No TS_Train Train Model on Current Training Window TS_Test->TS_Train TS_Validate Validate Model on Test Set TS_Train->TS_Validate TS_Record Record Performance Metric TS_Validate->TS_Record TS_Expand Add Test Set to Training Window TS_Record->TS_Expand TS_Expand->TS_LoopStart TS_End Final Model Performance TS_Average->TS_End

Time Series Cross-Validation Workflow

Propoxyphene Testing Methods

Propoxyphene (also known as Darvon) is a prescription opioid analgesic that was withdrawn from the U.S. and European markets due to concerns about cardiac toxicity and fatal overdoses [6]. While it is no longer clinically used, analytical testing methods remain relevant for forensic and research purposes.

Analytical and Clinical Testing Approaches

The available search results provide information on various testing methodologies, though a direct, quantitative comparison of their performance is not available.

  • Toxicokinetic Profiling: Studies detail that propoxyphene is rapidly absorbed, with peak plasma levels occurring 1-2 hours after an oral dose. It undergoes extensive first-pass metabolism in the liver, primarily to norpropoxyphene, an active metabolite. Both parent drug and metabolite are highly tissue-bound and have long, variable elimination half-lives (8-54 hours), which are prolonged in overdose [7].
  • Serum/Plasma Monitoring: Laboratory tests (e.g., LC-MS/MS or immunoassays) are used to monitor therapeutic levels and investigate toxicity. Specimens must be collected in tubes without gel barriers, as the gel can absorb the drug and lead to clinically significant underestimation [8].
  • Clinical Toxicity Assessment: In cases of overdose, propoxyphene's cardiotoxicity is a primary concern. It acts as a sodium channel blocker, which can be identified by ECG abnormalities such as QRS widening. This condition can be treated with sodium bicarbonate. Its toxicity is additive with other central nervous system depressants like ethanol [7] [6].
  • Epidemiological Study Designs: Large-scale retrospective cohort studies have been conducted to quantify risks. One such study used linked healthcare databases to compare the risk of sudden cardiac death and medication toxicity death among propoxyphene users versus non-users and users of other opioids like hydrocodone [6].

A Practical Roadmap for Implementation

To effectively utilize these methods in a research setting, consider the following best practices:

  • Prevent Data Leakage: This is critical for valid results. Be wary of temporal leakage (using future data to predict the past), feature leakage (including data in training that would not be available at prediction time), and group-level leakage (splitting related data points across training and test sets). Use Time Series CV or Group CV to mitigate these risks [4].
  • Match Method to Problem: Let your data and research question guide your choice.
    • For standard IID data, use k-Fold Cross-Validation.
    • For imbalanced classification, use Stratified k-Fold.
    • For any data with a time component, use Time Series Cross-Validation.
    • For data with multiple correlated samples (e.g., from the same subject), use Group Cross-Validation [4] [3].
  • Balance Cost and Benefit: While methods like LOOCV are thorough, their high computational cost may be prohibitive for large datasets or complex models. The law of diminishing returns often applies beyond 5- or 10-fold CV [3].

References

inter-laboratory comparison propoxyphene-D5 methods

Author: Smolecule Technical Support Team. Date: February 2026

Frameworks for Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are essential for validating a laboratory's measurement processes. The table below summarizes the core concepts and methods used in these exercises [1].

Concept Description Key Statistical Methods
Proficiency Testing (PT) A formal, third-party managed evaluation where a coordinator provides test items to multiple labs. Performance is judged against pre-established criteria, often using a reference laboratory's results [1]. Normalized Error (En), Z-Score
Inter-Laboratory Comparison (ILC) A broader term. Can be a less formal agreement between labs to compare results on the same or similar items. May not involve a reference lab [1]. Z-Score, other statistical agreements between participants

| Common PT Schemes | - Sequential (e.g., Round Robin): An artifact is successively circulated from a reference lab to each participant.

  • Simultaneous: Sub-samples from a homogeneous material are distributed to all labs at the same time [1]. | |

The relationship between these elements in a typical PT scheme, which provides the most robust validation, is shown below.

Coordinator Coordinator RefLab RefLab Coordinator->RefLab 1. Provides Test Item PartLab1 PartLab1 Coordinator->PartLab1 3. Circulates Test Item Coordinator->PartLab1 5. Issues Performance Report PartLab2 PartLab2 Coordinator->PartLab2 5. Issues Performance Report PartLabN Participant Lab N Coordinator->PartLabN 5. Issues Performance Report RefLab->Coordinator 2. Returns Reference Result PartLab1->Coordinator 4. Submits Result PartLab1->PartLab2 Circulates Item PartLab2->Coordinator 4. Submits Result PartLab2->PartLabN Circulates Item PartLabN->Coordinator 4. Returns Item & Result

How to Evaluate Results and Organize a Comparison

When participating in a formal PT or conducting your own ILC, specific statistical tools are used to evaluate performance.

Statistical Evaluation of Results

Two primary methods are used to evaluate results, with Normalized Error (Eₙ) being the most critical for determining if a result is satisfactory [1].

  • Normalized Error (Eₙ): This method is used to compare a participant's result directly against the reference laboratory's value, taking the measurement uncertainty of both labs into account. It is calculated as: Eₙ = (Lab_result - Ref_result) / √(U_Lab² + U_Ref²)

    • Interpretation: An |Eₙ| ≤ 1 is considered satisfactory. An |Eₙ| > 1 is unsatisfactory [1].
  • Z-Score: This method compares a participant's result to the consensus mean of all participating laboratories. It is calculated as: Z = (Lab_result - Mean) / σ

    • Interpretation: A |Z| ≤ 2 is satisfactory. A |Z| ≥ 3 is unsatisfactory. A score between 2 and 3 is questionable and may require action [1].
Organizing Your Own Inter-Laboratory Comparison

If you are organizing a comparison, you can follow the "Round Robin" sequential scheme [1]. The workflow for this process is detailed below.

Step1 1. Obtain Certified Reference Material (CRM) Step2 2. Homogeneity & Stability Testing Step1->Step2 Step3 3. Recruit Participant Laboratories Step2->Step3 Step4 4. Define Test Protocol & Data Reporting Step3->Step4 Step5 5. Distribute Samples & Collect Data Step4->Step5 Step6 6. Analyze Results (Eₙ, Z-Score) Step5->Step6 Step7 7. Issue Final Report to Participants Step6->Step7

Key steps for organization:

  • Obtain a Certified Reference Material (CRM): For a propoxyphene-D5 method, you would use a CRM like a ±-Propoxyphene-D5 solution certified for use in GC/MS or LC/MS, available from specialty providers [2].
  • Define the Protocol: Clearly specify the sample preparation, the analytical technique (e.g., LC-MS/MS), and the data to be reported (e.g., calculated concentration, measurement uncertainty).
  • Collect and Analyze: Use the formulas for Eₙ and Z-score to evaluate each lab's result.

A Note on Propoxyphene-D5

Propoxyphene-D5 is a deuterated internal standard used in analytical testing methods. Its primary role is to improve the accuracy and precision of quantitative analysis for propoxyphene in applications like urine drug testing, pain prescription monitoring, and forensic toxicology [2]. Using a deuterated standard corrects for variations during sample preparation and analysis.

References

correlation between propoxyphene and metabolite detection

Author: Smolecule Technical Support Team. Date: February 2026

Detection Windows for Propoxyphene and Metabolites

Testing Matrix Analytical Method Detected Compounds Approximate Detection Window
Urine Immunoassay, LC-MS/MS Propoxyphene, Norpropoxyphene [1] Up to 2-4 days after last use [2] [3]
Hair GC-MS, LC-MS/MS Propoxyphene, Norpropoxyphene Up to 90 days [2] [3]
Blood / Plasma GC-MS, LC-MS/MS Propoxyphene, Norpropoxyphene Less effective for detection; short window [2]
Saliva Immunoassay, MS Propoxyphene, Norpropoxyphene Up to 48 hours after use [2]

Propoxyphene Metabolism and Key Metabolite

Understanding the metabolic pathway is crucial for selecting the correct analytical methods and interpreting test results accurately.

metabolism Propoxyphene Propoxyphene Norpropoxyphene Norpropoxyphene Propoxyphene->Norpropoxyphene CYP3A4 N-demethylation Dehydrated_Product Dehydrated_Product Norpropoxyphene->Dehydrated_Product Rearrangement & Dehydration

  • Primary Metabolic Pathway: Propoxyphene is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme into its main metabolite, norpropoxyphene [4] [5].
  • Metabolite Characteristics: Norpropoxyphene has a significantly longer half-life (30-36 hours) than the parent drug (6-12 hours) and can accumulate in the body, especially with repeated dosing [4]. Norpropoxyphene is also pharmacologically active, contributing to both analgesic effects and cardiotoxicity risks [4] [5].
  • Analytical Consideration: Norpropoxyphene is chemically unstable and can rearrange and dehydrate into a secondary metabolite, which must be accounted for in analysis [1].

Detailed Experimental Protocols

Here are detailed methodologies for detecting propoxyphene and its metabolites in urine and hair, which are the most common testing matrices.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine Metabolites

This protocol is designed to specifically identify and quantify propoxyphene, norpropoxyphene, and the dehydrated rearrangement product in human urine [1].

workflow Sample_Prep Sample Preparation ('Dilute and Shoot') LC_Separation Liquid Chromatography (LC) Compound Separation Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Identification & Quantification LC_Separation->MS_Detection Data_Analysis Data Analysis Distinguish norpropoxyphene (m/z 326) and dehydrated product (m/z 308) MS_Detection->Data_Analysis

Key Steps and Considerations [1]:

  • Sample Preparation: Use a "dilute and shoot" approach. Avoid alkaline extraction conditions, as they can convert norpropoxyphene into its dehydration product, leading to inaccurate quantification.
  • Chromatography: Utilizes liquid chromatography (LC) to separate the compounds without inducing degradation.
  • Mass Spectrometry: Detection and quantification are achieved using tandem mass spectrometry (MS/MS). The method distinguishes:
    • Norpropoxyphene: mass-to-charge ratio (m/z) 326
    • Dehydrated Metabolite: m/z 308
  • Advantage over GC-MS: This method avoids the degradation problem inherent in Gas Chromatography-Mass Spectrometry (GC-MS) methods that use alkaline extraction.
Protocol 2: Hair Analysis for Long-Term Detection

Hair follicle testing provides a much longer detection window and is useful for assessing long-term or chronic use [2] [3].

Procedure:

  • Sample Collection: Cut approximately 90 to 120 strands of hair as close to the scalp as possible from the crown area of the head. The sample is then sealed in a foil package [3].
  • Washing and Preparation: The hair sample is washed to remove external contaminants and then finely chopped or pulverized.
  • Digestion and Extraction: The hair is digested using a suitable solvent or enzyme to extract drug metabolites incorporated into the hair shaft.
  • Analysis: The extract is typically analyzed using highly sensitive techniques like GC-MS or LC-MS/MS to detect and quantify propoxyphene and norpropoxyphene [3].

Important Considerations for Researchers

  • Specific Testing Required: Propoxyphene is not detected on standard 5-panel opiate tests because it is not chemically related to morphine or codeine [2] [5]. It is typically included in more comprehensive 10-panel tests [2] [3].
  • Market Withdrawal: It is critical to note that propoxyphene was withdrawn from the U.S. and European markets due to risks of fatal heart rhythm abnormalities and overdose [4] [5]. Current research and testing often occur in a forensic or specific clinical context.
  • Factors Influencing Detection: The actual detection window can be influenced by individual factors such as metabolic rate, dosage, frequency of use, age, and overall health [4] [2].

References

Overview of Analytical Methods for Propoxyphene

Author: Smolecule Technical Support Team. Date: February 2026

Matrix Analytical Technique Sample Preparation Key Separation/Detection Details Reference
Urine LC-Tandem MS "Dilute and shoot" Distinguishes norpropoxyphene (m/z 326) from a dehydrated rearrangement product (m/z 308). [1]
Urine GC-MS Solid-phase extraction (cation exchange/hydrophobic) Requires an optimized derivative formation step. Alkaline extraction converts norpropoxyphene. [1] [2]
Oral Fluid GC-MS Solid-phase extraction Uses Quantisal collection device; immunoassay screening followed by GC-MS confirmation. [2]
Whole Blood & Hair GC-MS Automated on-line solid-phase extraction Applied in forensic analysis of fatal overdose cases. [2]

Experimental Protocol for LC-MS/MS Analysis

While the studies do not detail the validation of propoxyphene-D5 specifically, they outline a general workflow for LC-MS/MS analysis that you can adapt [1]. The use of a deuterated internal standard like propoxyphene-D5 is a common practice in such methods to improve accuracy and precision.

  • Sample Preparation: The "dilute and shoot" approach can be used for urine samples. This involves centrifuging the sample and diluting the supernatant with a compatible solvent like methanol or a mobile phase before injection into the LC-MS/MS system [1].
  • Liquid Chromatography (LC): The compounds are separated using a reverse-phase C18 column. The mobile phase typically consists of water and an organic solvent like methanol or acetonitrile, often with modifiers such as formic acid or ammonium acetate to improve ionization.
  • Mass Spectrometry (MS) Detection: Detection is performed using tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source in positive ion mode. The method would rely on Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. You would need to establish the specific precursor ion > product ion transitions for:
    • Propoxyphene
    • Norpropoxyphene
    • Propoxyphene-D5 (the internal standard)

Graphviz Workflow Diagram

The following Graphviz diagram illustrates the general experimental workflow for the LC-MS/MS analysis of propoxyphene, based on the methodologies described in the search results. You can use this as a foundational template.

G start Sample Collection (Urine, Oral Fluid, Blood) prep Sample Preparation start->prep Centrifuge lc Liquid Chromatography (Reverse-Phase Column) prep->lc Inject ms MS/MS Detection (ESI+, MRM Mode) lc->ms Elute data Data Analysis ms->data Quantify

References

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Dates

Last modified: 08-15-2023

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